Product packaging for Zinc hydrogen phosphate(Cat. No.:CAS No. 14332-60-6)

Zinc hydrogen phosphate

Cat. No.: B082006
CAS No.: 14332-60-6
M. Wt: 163.4 g/mol
InChI Key: OXHXATNDTXVKAU-UHFFFAOYSA-N
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Description

Contextualization within Inorganic and Materials Chemistry

In the realms of inorganic and materials chemistry, zinc hydrogen phosphates are recognized for their utility as precursors in the synthesis of other zinc and phosphate (B84403) compounds and for their direct applications in various technologies. evitachem.com The synthesis of zinc hydrogen phosphate can be achieved through several methods, including neutralization, sonochemical, and hydrothermal techniques. evitachem.com A common laboratory and industrial synthesis involves the reaction of zinc oxide with phosphoric acid. google.comgoogle.comwipo.int The precise conditions of the synthesis, such as pH, temperature, and the presence of structure-directing agents, can be tuned to control the final product's morphology and crystal structure. austinpublishinggroup.comnih.gov For instance, nanostructured zinc phosphates can be prepared using sonochemical methods, which have been shown to be more energy-efficient and yield materials with higher crystallinity compared to conventional precipitation methods. austinpublishinggroup.com

The applications of this compound in materials science are diverse. It is widely used in the formulation of corrosion-resistant coatings for metals. wikipedia.org Zinc phosphate coatings on metal surfaces act as a protective layer, a technology that has become a common replacement for more toxic lead- and chromium-based materials. wikipedia.org Additionally, zinc hydrogen phosphates are investigated for their potential in creating novel functional materials, including porous frameworks for catalysis and nanostructured materials for various applications. evitachem.comresearchgate.net

Table 1: Comparison of Synthesis Methods for Zinc Phosphate

Method Precursors Key Conditions Product Characteristics Reference
Neutralization Zinc oxide, Phosphoric acid Mechanical kneading, weight ratio of H₃PO₄ to ZnO ≥ 1 Hydrated this compound with high yield. google.comwipo.int
Sonochemical Zinc chloride, Potassium dihydrogen phosphate Ultrasonic irradiation, pH adjustment with ammonia (B1221849) Nanoparticles with higher crystallinity and smaller particle size; reduced reaction time. austinpublishinggroup.com
Hydrothermal Zinc oxide, Phosphoric acid, Organic templates High temperature and pressure Crystalline open-framework structures with channels. nih.gov
Precipitation Zinc nitrate, Diammonium hydrogen phosphate Controlled pH (~8.5) and temperature Hollow nanospheres with potential for drug delivery. acs.org
Biological Zinc nitrate, Diammonium hydrogen phosphate In the presence of Enterobacter aerogenes Nanoparticles with antibacterial and anticorrosion properties. nih.gov

Overview of the Distinctive Role of Hydrogen Phosphate Anions in Coordination Chemistry

The hydrogen phosphate anion (HPO₄²⁻) plays a pivotal role in the coordination chemistry of zinc, contributing to the vast structural diversity observed in this compound compounds. nih.gov As a polyatomic anion, hydrogen phosphate can coordinate to metal centers in several ways, acting as a monodentate, bidentate, or bridging ligand. wikipedia.org Its ability to act as a bridging ligand, linking multiple zinc centers, is fundamental to the formation of extended one-, two-, and three-dimensional structures. rsc.orgresearchgate.netacs.org

The coordination of hydrogen phosphate to zinc typically involves the oxygen atoms of the phosphate group, leading to the formation of ZnO₄ tetrahedra that are linked by the phosphate groups. nih.govacs.org This arrangement can create diverse structural motifs, such as chains, layers, and open frameworks with channels or cavities. rsc.orgresearchgate.netacs.org The specific structure that forms is often influenced by the presence of other species in the reaction mixture, such as water molecules or organic amines, which can act as templates or structure-directing agents. researchgate.net These agents can be incorporated into the channels or interlayer spaces of the this compound framework, further modifying its properties. researchgate.net

Table 2: Crystallographic Data for Selected this compound Compounds

Compound Formula Crystal System Space Group Key Structural Features Reference
Rubidium this compound Rb₂Zn₂(HPO₄)₃ Monoclinic P2₁/c 3D framework of spiral chains of alternating PO₄ and ZnO₄ tetrahedra. acs.org
Caesium this compound Hydrate (B1144303) CsZn₂.₅(HPO₄)₃·2H₂O Not specified Not specified Layered structure of PO₄ and ZnO₄ tetrahedra with zinc octahedra. rsc.org
Zinc Phosphate with Isonicotinate (B8489971) Zn(HINT)(HPO₄) Monoclinic P2₁/c 2D sheets of this compound with isonicotinate ligands. researchgate.net

Research Trajectories and Open Questions in this compound Chemistry

Current research in this compound chemistry is largely focused on the design and synthesis of novel materials with tailored structures and functionalities. A significant area of investigation is the development of porous zinc phosphate frameworks, which have potential applications in catalysis, separation, and gas storage. nih.gov The use of organic molecules as structure-directing agents has been particularly fruitful in this regard, leading to the creation of a wide range of inorganic-organic hybrid materials. researchgate.net These hybrid materials combine the robustness of the inorganic zinc phosphate framework with the functional versatility of the organic components.

Another active area of research is the synthesis of nanostructured zinc phosphates. researchgate.net By controlling the size and morphology of the particles at the nanoscale, it is possible to enhance their properties for specific applications. For example, zinc phosphate nanoparticles are being explored for their use in drug delivery systems and as antibacterial agents. acs.orgnih.gov The development of environmentally friendly synthesis methods, such as biological and sonochemical routes, is also a key research focus. austinpublishinggroup.comnih.gov

Despite the progress made, several open questions and challenges remain in this compound chemistry. One of the primary challenges is the rational design and predictable synthesis of specific framework topologies. While the use of structure-directing agents has expanded the library of known zinc phosphate structures, the precise control over the final architecture remains an area of active research. Further understanding of the complex interplay between reaction conditions, the nature of the organic template, and the resulting inorganic framework is needed. Additionally, exploring the full potential of these materials in applications such as catalysis, ion exchange, and as functional coatings requires continued investigation into their structure-property relationships. The long-term stability of these materials, particularly the hybrid frameworks, under various operational conditions is another important aspect that warrants further study.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H3O4PZn B082006 Zinc hydrogen phosphate CAS No. 14332-60-6

Properties

CAS No.

14332-60-6

Molecular Formula

H3O4PZn

Molecular Weight

163.4 g/mol

IUPAC Name

phosphoric acid;zinc

InChI

InChI=1S/H3O4P.Zn/c1-5(2,3)4;/h(H3,1,2,3,4);

InChI Key

OXHXATNDTXVKAU-UHFFFAOYSA-N

SMILES

OP(=O)([O-])[O-].[Zn+2]

Canonical SMILES

OP(=O)(O)O.[Zn]

Other CAS No.

14332-60-6

Synonyms

hopeite
zinc hydrogen phosphate
zinc phosphate
zinc phosphate (2:3), tetrahydrate

Origin of Product

United States

Synthesis Methodologies and Reaction Kinetics

Controlled Precipitation Techniques for Crystalline Zinc Hydrogen Phosphate (B84403) Formation

Controlled precipitation is a widely employed method for the synthesis of crystalline zinc hydrogen phosphate. This technique relies on the reaction of soluble zinc and phosphate precursors in a solvent, leading to the formation of a supersaturated solution from which this compound precipitates. The crystallinity, morphology, and purity of the resulting product are highly sensitive to several experimental parameters.

Aqueous precipitation is a common and straightforward method for synthesizing this compound. The process typically involves mixing aqueous solutions of a zinc salt and a phosphate source to induce precipitation. The characteristics of the resulting this compound are influenced by a multitude of factors. For instance, in the synthesis of zinc phosphate coatings on steel, the morphology of the deposited crystals is a critical factor for corrosion resistance. Studies have shown that a compact and dense coating of fine, homogeneous crystals provides superior protection against corrosion. The formation of such a coating is dependent on achieving optimal conditions during the precipitation process.

The choice of precursors also plays a significant role. For example, the reaction between zinc oxide and phosphoric acid is a common industrial method for producing this compound. The stoichiometry of the reactants is a key parameter in this process, with a H₃PO₄/ZnO mass ratio greater than or equal to 1 being preferable to ensure the complete reaction of the zinc oxide.

The pH of the reaction medium is a critical parameter that governs the speciation of phosphate ions in solution and, consequently, the composition and morphology of the precipitated zinc phosphate. The formation of zinc phosphate coatings, for example, is a pH-controlled process that involves the dissolution of the substrate at local anodic sites (pH 2–3.5) and the deposition of insoluble phosphate at local cathodic sites where the pH increases aip.org.

Research on the influence of pH on zinc phosphate coatings has demonstrated that varying the pH of the phosphating bath leads to significant changes in the surface morphology and composition of the coating. For instance, an increase in the pH of the phosphating bath from 1.75 to 2.75 resulted in a more compact and dense coating with improved corrosion resistance aip.orgresearchgate.net.

The following table summarizes the effect of pH on the elemental composition of zinc phosphate coatings on mild steel researchgate.net:

pHO (wt%)Zn (wt%)P (wt%)Fe (wt%)
1.7518.2718.768.7454.23
2.2527.9330.7813.7827.51
2.7531.8433.6113.9720.58

Temperature is another crucial factor that influences the kinetics of the precipitation reaction and the crystalline nature of the product. In the context of zinc phosphate coatings, temperature affects the appearance, porosity, and composition of the film mdpi.com. Optimal temperature ranges have been identified to produce thicker films with higher zinc content and improved corrosion resistance mdpi.com. For instance, phosphating baths operating at 60–65 °C have been shown to yield superior coatings mdpi.com.

The table below illustrates the effect of temperature on the properties of zinc phosphate coatings mdpi.com:

Temperature (°C)pHCoating Mass (g/m²)Corrosion Current (A/cm²)
502.4410.55.0 x 10⁻⁷
602.4412.02.5 x 10⁻⁷
652.4412.52.0 x 10⁻⁷
752.4411.04.0 x 10⁻⁷

The choice of zinc and phosphate precursors is a fundamental aspect of synthesizing this compound with desired characteristics. Common zinc precursors include zinc chloride, zinc acetate, and zinc oxide, while phosphate sources often include phosphoric acid and various phosphate salts such as potassium dihydrogen phosphate austinpublishinggroup.comgoogle.comgoogle.com. The selection of precursors can influence the reaction rate, the purity of the final product, and its morphology.

For instance, the synthesis of nano-sized zinc phosphate powders has been successfully achieved using zinc chloride and potassium dihydrogen phosphate as precursors austinpublishinggroup.com. In another approach, zinc oxide and phosphoric acid are reacted in an aqueous medium to produce this compound google.comgoogle.com.

Stoichiometric control is paramount in ensuring the formation of the desired this compound phase. The molar ratio of the reactants can affect the pH of the reaction medium and, consequently, the nature of the precipitated solid google.com. For example, when reacting zinc oxide with phosphoric acid, maintaining a weight ratio of H₃PO₄ to ZnO of 1 or more is crucial for obtaining a pure final product google.comgoogle.com. If the ratio of ZnO to H₃PO₄ is greater than 1, a mixture of phases, including Zn₃(HPO₄)₃·3H₂O and Zn₁₁(HPO₃)₈(OH)₆, can be formed google.com.

The following table provides examples of precursor combinations used in the synthesis of this compound:

Zinc PrecursorPhosphate PrecursorSynthesis MethodReference
Zinc ChloridePotassium Dihydrogen PhosphateConventional Precipitation austinpublishinggroup.com
Zinc OxidePhosphoric AcidMechanical Kneading google.comgoogle.com
Zinc AcetateDiammonium Hydrogen PhosphateAqueous Precipitation researchgate.net

Advanced Synthetic Approaches for Tailored Architectures

To meet the demands of various applications, advanced synthesis methods have been developed to produce this compound with controlled and tailored architectures, such as specific particle sizes, morphologies, and crystallinities. These methods offer greater control over the nucleation and growth processes compared to conventional precipitation.

Hydrothermal and solvothermal synthesis are versatile techniques for the preparation of crystalline materials from solutions at elevated temperatures and pressures. These methods are particularly effective for synthesizing inorganic materials with controlled morphologies and crystal structures that are not accessible under ambient conditions.

In the context of zinc phosphates, hydrothermal and solvothermal routes have been employed to create novel structures with varying dimensionalities. For example, by reacting zinc oxide, hydrochloric acid, and phosphoric acid in the presence of an organic template under hydrothermal conditions, one-dimensional, two-dimensional, and three-dimensional zinc phosphate structures have been synthesized. The dimensionality of the final product was found to be dependent on the reaction temperature.

The following table summarizes the hydrothermal synthesis of different zinc phosphate structures:

ProductDimensionalityReaction Temperature (°C)
[C₅N₂H₁₄][Zn(HPO₄)₂]·xH₂OOne-dimensionalRoom Temperature
[C₅N₂H₁₄][Zn₃(H₂O)(PO₄)₂(HPO₄)]Two-dimensional75
[C₅N₂H₁₄][Zn₂(HPO₄)₃]·H₂OThree-dimensional150-180

Sonochemical synthesis utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to drive chemical reactions. The extreme localized conditions of high temperature and pressure generated during cavitation can significantly enhance reaction rates and lead to the formation of unique nanomaterials.

The sonochemical method has been successfully applied to the synthesis of nano-sized zinc phosphate powders, demonstrating several advantages over conventional precipitation methods austinpublishinggroup.com. These advantages include a significant reduction in reaction time, lower energy consumption, and the production of materials with higher crystallinity and smaller particle sizes austinpublishinggroup.comresearchgate.net.

A comparative study between conventional and sonochemically assisted precipitation for the synthesis of zinc phosphate nanoparticles using zinc chloride and potassium dihydrogen phosphate as precursors revealed a substantial enhancement in the synthesis process under ultrasonic irradiation austinpublishinggroup.com.

The table below compares the outcomes of conventional and sonochemical synthesis of zinc phosphate nanoparticles austinpublishinggroup.comresearchgate.net:

ParameterConventional MethodSonochemical Method
Reaction Time60 minutes15 minutes
Average Particle Size214.9 nm110.3 nm
Crystallinity36.19 ± 1.8%45.94 ± 0.6%
Energy RequirementHigh>80% reduction

The enhanced kinetics observed in sonochemical synthesis are attributed to the improved mixing and mass transfer, as well as the activation of reactant molecules due to the extreme conditions created by acoustic cavitation austinpublishinggroup.com. This method offers a promising route for the efficient and environmentally friendly production of high-quality this compound nanomaterials.

Mechanistic Investigations of Formation Reactions

Understanding the reaction pathways, kinetics, and thermodynamics is essential for controlling the synthesis of this compound with desired properties.

Hydrated this compound (noted as ZHPT) can be synthesized as a stable final product through the reaction of phosphoric acid (H₃PO₄) and zinc oxide (ZnO) google.comgoogle.com. In this process, a specific quantity of zinc oxide is dissolved in phosphoric acid, and the mixture is mechanically kneaded to form the final hydrated compound, Zn₃(HPO₄)₃·3H₂O google.com. Conventionally, this specific hydrated form is considered an unstable and transient intermediate during the production of the more thermodynamically stable zinc phosphate tetrahydrate (Zn₃(PO₄)₂·4H₂O) google.com. However, by controlling the reaction conditions, such as the mass ratio of the reactants, it is possible to isolate ZHPT as a pure and stable product at room temperature google.com. Another pathway involves a precipitation reaction between zinc chloride (ZnCl₂) and potassium dihydrogen phosphate (KH₂PO₄), with ammonia (B1221849) solution used to adjust the pH and drive the reaction equilibrium towards the formation of the zinc phosphate precipitate austinpublishinggroup.com.

The kinetics of hydrothermal transformations in zinc phosphate systems have been elucidated using in-situ X-ray diffraction nih.gov. Kinetic data for the formation of various organically templated zinc phosphate phases can be modeled using the Avrami-Erofe'ev expression nih.gov. These studies reveal that the transformation mechanisms can vary; some phase formations are diffusion-controlled processes, while for others, nucleation becomes the rate-determining step nih.gov. Transformations may occur via a dissolution-reprecipitation mechanism or, in some cases, a direct topochemical conversion from one solid to another under hydrothermal conditions nih.gov.

Thermodynamic investigations of the thermal decomposition of related compounds like zinc ammonium (B1175870) phosphate (ZnNH₄PO₄) and zinc phosphate tetrahydrate (Zn₃(PO₄)₂·4H₂O) provide insight into the stability and energy requirements of phase changes researchgate.net. The thermal decomposition of ZnNH₄PO₄ occurs in five stages, involving deamination and the dehydration of protonated hydrogen phosphate groups researchgate.net. Kinetic results indicate that the intramolecular dehydration steps require higher energy pathways than the deamination reactions researchgate.net. Thermodynamic calculations for these thermal events consistently show them to be endothermic and non-spontaneous processes researchgate.net.

Thermodynamic Functions for Thermal Transformations of Zinc Phosphates
ParameterDescriptionTypical Finding
ΔHEnthalpy of ActivationPositive (Endothermic)
ΔSEntropy of Activation-
ΔG*Gibbs Free Energy of ActivationPositive (Non-spontaneous)

Reaction conditions exert a profound influence on the composition, morphology, purity, and hydration state of the final this compound product.

Temperature : As established in the template-free synthesis of nanospheres, temperature is a critical factor determining the morphology. Hollow hydroxy zinc phosphate nanospheres form at temperatures below 25°C, while solid spheres are produced at 35°C and 50°C acs.org. The dehydration of zinc phosphate tetrahydrate to form α-zinc phosphate begins around 106°C and is complete by 300°C researchgate.net.

Reactant Ratio : The mass ratio of phosphoric acid to zinc oxide (H₃PO₄/ZnO) directly influences the pH of the reaction medium google.com. This pH control is crucial as it affects the interactions between Zn²⁺ ions and HPO₄²⁻ ions, thereby impacting the synthesis and stability of hydrated this compound google.com. A weight ratio of H₃PO₄/ZnO greater than or equal to 1 is specified for the successful formation of Zn₃(HPO₄)₃·3H₂O as a stable product google.com.

pH : The pH of the reaction mixture is a key parameter in precipitation methods. In the synthesis using zinc chloride and potassium dihydrogen phosphate, the pH is adjusted to 3.0 to induce the formation of a dense white precipitate austinpublishinggroup.com. In other studies, it has been observed that the particle size of the resulting zinc phosphate nanoparticles increases as the solution pH is increased researchgate.net.

Structural Elucidation and Crystallographic Analysis

Crystallographic Databases and Comparative Structural Studies

The hydration state of zinc phosphate (B84403) compounds plays a critical role in determining their crystal structure and properties. The inclusion of water molecules within the crystal lattice introduces hydrogen bonding, which significantly influences the orientation and connectivity of the phosphate and zinc polyhedra. A prime example of this is observed in the polymorphs of zinc orthophosphate tetrahydrate, hopeite and parahopeite, both with the chemical formula Zn₃(PO₄)₂·4H₂O.

Hopeite crystallizes in the orthorhombic system under the Pnma space group. arizona.eduresearchgate.net Its structure is characterized by layers of zinc and phosphate tetrahedra, which are interconnected by zinc octahedra. Specifically, the structure contains two distinct zinc sites: one is tetrahedrally coordinated (ZnO₄), and the other is octahedrally coordinated (ZnO₆), with the latter incorporating water molecules. mdpi.com The arrangement of these polyhedra forms a layered structure parallel to the (010) plane. mdpi.com

Parahopeite , on the other hand, crystallizes in the triclinic system with the space group P1̅. wikipedia.orgmindat.org While it shares the same chemical formula as hopeite, the arrangement of its constituent ions and water molecules is different, leading to a distinct crystal structure. The structural difference between hopeite and parahopeite illustrates the concept of polymorphism, where compounds with the same chemical composition exist in different crystalline forms. wikipedia.org

Crystallographic Data for Hydrated Zinc Orthophosphates
Compound NameChemical FormulaCrystal SystemSpace GroupLattice Parameters (Å)
HopeiteZn₃(PO₄)₂·4H₂OOrthorhombicPnmaa = 10.597, b = 18.318, c = 5.031 arizona.edu
ParahopeiteZn₃(PO₄)₂·4H₂OTriclinicP1̅a = 5.76, b = 7.54, c = 5.27, α = 93.44°, β = 91.2°, γ = 91.4° mindat.org

The crystal structure of zinc hydrogen phosphate (ZnHPO₄) exhibits notable relationships with other metal phosphates, particularly zinc orthophosphate (Zn₃(PO₄)₂). These relationships are rooted in the fundamental building blocks of their structures: the phosphate tetrahedra (PO₄) and the coordination polyhedra of the zinc ions.

Anhydrous zinc orthophosphate (Zn₃(PO₄)₂) is known to crystallize in several polymorphic forms. One common form has a monoclinic crystal system. The fundamental structural units in zinc orthophosphate are the PO₄ tetrahedra and the ZnO₄ tetrahedra. These tetrahedra are linked at their corners to form a three-dimensional framework.

In contrast, This compound introduces a proton to the phosphate group, forming HPO₄²⁻ ions. This seemingly small change has a significant impact on the crystal structure. The presence of the hydrogen atom leads to the formation of hydrogen bonds, which can create different structural motifs, such as layers or chains. For instance, a hydrated form of this compound, Zn₃(HPO₄)₃·3H₂O, has been identified, indicating the tendency of this compound to incorporate water molecules into its structure, further influencing the crystal packing through additional hydrogen bonding.

Comparative Crystallographic Data
Compound NameChemical FormulaCrystal SystemKey Structural Features
Zinc Orthophosphate (anhydrous)Zn₃(PO₄)₂Monoclinic3D framework of corner-linked ZnO₄ and PO₄ tetrahedra.
Hopeite (hydrated Zinc Orthophosphate)Zn₃(PO₄)₂·4H₂OOrthorhombicLayered structure of ZnO₄ and PO₄ tetrahedra linked by ZnO₆ octahedra. mdpi.com
This compound (hydrated)Zn₃(HPO₄)₃·3H₂O-Presence of HPO₄²⁻ ions and water molecules leading to extensive hydrogen bonding.

Advanced Spectroscopic and Microscopic Characterization

X-ray Diffraction (XRD) Analysis

X-ray diffraction stands as a fundamental tool for the structural characterization of crystalline materials like zinc hydrogen phosphate (B84403). It allows for the identification of specific crystalline phases and the precise determination of their structural parameters.

Powder X-ray diffraction (PXRD) is a primary technique for identifying the crystalline phases present in a sample of zinc hydrogen phosphate. By comparing the experimental diffraction pattern with standard data from reference databases, such as the Joint Committee on Powder Diffraction Standards (JCPDS), specific phases can be identified. For instance, the diffraction peaks for zinc phosphate tetrahydrate (Zn₃(PO₄)₂·4H₂O) are well-documented in the JCPDS file number 33-1474 scirp.org. The presence of sharp, well-defined peaks in a PXRD pattern is indicative of a highly crystalline material, while broad humps can suggest the presence of amorphous content xray.cz.

Different crystalline phases of zinc phosphate, such as the hopeite phase, layered phases, and mesoporous structures, can be distinguished by their unique powder diffraction patterns researchgate.net. The synthesis conditions, including temperature, pH, and reaction time, play a crucial role in determining which crystalline phase is formed researchgate.net. For example, α-hopeite and β-hopeite, two polymorphic forms of zinc phosphate tetrahydrate, can be synthesized at different temperatures and their distinct structures can be resolved using single-crystal X-ray diffraction nih.gov.

Single-crystal X-ray diffraction provides more detailed structural information, including the precise arrangement of atoms within the crystal lattice. This technique has been used to characterize novel inorganic-organic hybrid zinc phosphates, revealing layered structures where organic molecules are intercalated between inorganic zinc phosphate sheets researchgate.net.

Once a diffraction pattern is obtained, it can be indexed to determine the unit cell parameters (a, b, c, α, β, γ) and the crystal system. For instance, a novel copper this compound (CuZnHPO₄) single crystal was found to have an orthorhombic crystal arrangement with the space group Pnma and lattice parameters of a = 10.51 Å, b = 18.9 Å, and c = 5.03 Å researchgate.net. Similarly, a hydrothermally synthesized organically templated zinc phosphate, [H₂(N₂C₉H₂₀)]·[Zn(H₂PO₄)₄], was identified to crystallize in the P1 space group with specific lattice parameters researchgate.net.

Structural parameter refinement, often carried out using the Rietveld method, further refines the crystal structure model to achieve the best possible fit between the calculated and the observed diffraction patterns researchgate.net. This process yields precise information about atomic positions, bond lengths, and bond angles. For example, in two organically templated zinc phosphates, the Zn-O distances were found to be in the range of 1.906(2)–1.960(2) Å and 1.86(2)–1.97(2) Å, confirming the regular tetrahedral environment of the zinc atoms researchgate.net. The P–O and P–OH distances within the phosphate tetrahedra were also determined, ranging from 1.486(2) to 1.59(1) Å researchgate.net.

CompoundCrystal SystemSpace GroupLattice Parameters
Copper this compound (CuZnHPO₄)OrthorhombicPnmaa = 10.51 Å, b = 18.9 Å, c = 5.03 Å
[H₂(N₂C₉H₂₀)]·[Zn(H₂PO₄)₄]TriclinicP1a = 8.7398(3) Å, b = 9.0417(3) Å, c = 15.3822(1) Å, α = 92.57(1)°, β = 89.76(1)°, γ = 102.16(2)°
γ-Zinc Orthophosphate (Zn₃(PO₄)₂)MonoclinicP2₁/ca = 5.04 Å, b = 8.44 Å, c = 8.64 Å, β = 119.85°

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful non-destructive technique used to probe the molecular vibrations within this compound. It provides valuable information about the chemical bonding, functional groups, and the presence of water of crystallization.

The vibrational spectra of this compound are dominated by the characteristic vibrations of the phosphate (PO₄³⁻) and hydrogen phosphate (HPO₄²⁻) groups. These tetrahedral units give rise to several distinct vibrational modes. In aqueous systems, the phosphate oxyanions exhibit a symmetric stretching mode (ν₁) around 938 cm⁻¹, an antisymmetric stretching mode (ν₃) at 1017 cm⁻¹, a symmetric bending mode (ν₂) at 420 cm⁻¹, and another bending mode (ν₄) at 567 cm⁻¹ ufop.br.

In the solid state, the exact positions of these bands can vary depending on the specific crystal structure and cation interactions ufop.br. For instance, in zinc orthophosphate, high-intensity Raman bands corresponding to the P-O stretching vibrations are observed between 965 and 1176 cm⁻¹ researchgate.net. The infrared spectra of zinc phosphate often show a complex set of overlapping bands in the PO₄ stretching region, while Raman spectroscopy can provide better-resolved peaks nih.gov.

FTIR spectroscopy is particularly useful for identifying P–O and Zn–O bonding, with characteristic bands appearing in the regions of 950–1100 cm⁻¹ and 400–600 cm⁻¹, respectively. The stretching vibrations of P=O and P-O bonds in a phosphate group can be observed at approximately 1209 cm⁻¹ and 979 cm⁻¹, respectively researchgate.net. The presence of multiple peaks for the bending and stretching modes of the phosphate group can indicate a reduction in the symmetry of the PO₄ units within the crystal structure ufop.brresearchgate.net.

Many this compound compounds exist as hydrates, and vibrational spectroscopy is an excellent tool for characterizing the water of crystallization. The presence of water molecules is indicated by characteristic O-H stretching and H-O-H bending vibrations. A broad absorption band in the FTIR spectrum between 3200 and 3600 cm⁻¹ is typically assigned to the O-H stretching vibrations of water molecules, while a band around 1630-1640 cm⁻¹ corresponds to the H-O-H bending vibration researchgate.netaustinpublishinggroup.com.

The number and position of the O-H stretching bands can provide insights into the different environments and hydrogen bonding strengths of the water molecules within the crystal lattice ufop.brufop.br. For example, in the Raman spectrum of hopeite, two distinct bands in the hydroxyl stretching region are observed at 3456 and 3247 cm⁻¹, indicating the presence of multiple, non-equivalent water molecules ufop.br.

The lower frequency region of the Raman and FTIR spectra (typically below 400 cm⁻¹) provides information about the metal-oxygen (Zn-O) bonds and lattice vibrations. For instance, Raman bands observed at 269 and 297 cm⁻¹ in a zinc-containing phosphate mineral were attributed to M-O stretching vibrations ufop.br.

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Spectroscopic Technique
PO₄ Symmetric Stretching (ν₁)~940 - 970Raman
PO₄ Antisymmetric Stretching (ν₃)~1000 - 1150IR, Raman
PO₄ Bending Modes (ν₂, ν₄)~400 - 650IR, Raman
O-H Stretching (Water)~3000 - 3600IR, Raman
H-O-H Bending (Water)~1630 - 1640IR
Zn-O Stretching~250 - 400Raman

Electron Microscopy and Elemental Composition Mapping

Scanning Electron Microscopy (SEM) is employed to visualize the surface morphology and crystal structure of zinc phosphate coatings and powders thermofisher.com. SEM images can reveal the size, shape, and arrangement of the crystals, providing qualitative information about the material's microstructure. For instance, SEM has been used to observe the morphology of amorphous zinc phosphate nanospheres, showing that their diameter can be controlled by adjusting the pH during synthesis researchgate.net.

Coupled with Energy-Dispersive X-ray Spectroscopy (EDX), SEM can also provide elemental composition mapping of the sample's surface. EDX analysis confirms the presence of zinc and phosphorus and can be used to determine their molar ratio. For example, in the quality control of zinc phosphate coatings on steel, EDX mapping can distinguish between the iron substrate and the zinc-containing coating thermofisher.com. Chemical analysis of phosphophyllite, a zinc iron phosphate, using SEM-EDX determined its chemical formula and revealed the partial substitution of iron with manganese ufop.br. This combined approach is invaluable for assessing the uniformity and composition of this compound materials.

Scanning Electron Microscopy (SEM) for Morphological and Granular Surface Analysis

Scanning Electron Microscopy (SEM) is a critical tool for examining the surface topography and morphology of this compound. This technique reveals that the compound's morphology is highly dependent on the synthesis conditions, such as pH and temperature.

Detailed research findings indicate that zinc phosphate coatings often consist of a crystalline layer. The common crystal forms observed are hopeite (Zn₃(PO₄)₂·4H₂O) and phosphophyllite (Zn₂Fe(PO₄)₂·4H₂O). SEM analysis shows that these crystals can form plate-like or needle-like structures. The morphology of these crystals, including their size, orientation, and density, plays a crucial role in the material's application, for instance, in providing corrosion resistance on steel surfaces. The quality and performance of these coatings are often assessed by analyzing the crystal morphology and the percentage of surface coverage.

Transmission Electron Microscopy (TEM) for Nanoscale Morphology

For insights into the internal structure and nanoscale features, Transmission Electron Microscopy (TEM) is employed. TEM analysis of this compound, particularly in its nanocrystalline form, reveals details about particle size, shape, and the degree of agglomeration. Studies have successfully synthesized zinc phosphate nanoparticles with diameters ranging from under 15 nm to around 100 nm.

TEM images can distinguish individual nanoparticles, showing morphologies that can be spherical or rod-shaped. Furthermore, TEM is often coupled with Selected Area Electron Diffraction (SAED), which provides crucial information about the crystallinity of the nanoparticles. The SAED patterns can confirm whether the synthesized material is amorphous or possesses a specific crystalline structure, corroborating data from other techniques like X-ray Diffraction.

Energy Dispersive X-ray Analysis (EDAX/EDS) for Elemental Confirmation and Stoichiometry

Energy Dispersive X-ray Analysis (EDAX or EDS) is an analytical technique used for the elemental analysis of a sample. scirp.org It is frequently used in conjunction with SEM and TEM to confirm the elemental composition of this compound. icm.edu.pl The technique relies on the principle that each element emits a unique set of characteristic X-rays when excited by a high-energy electron beam. nih.gov

An EDS spectrum of this compound distinctly shows peaks corresponding to Zinc (Zn), Phosphorus (P), and Oxygen (O), confirming the presence of the expected elements. This analysis is not merely qualitative; it also provides semi-quantitative data on the elemental composition. This data is vital for verifying the stoichiometry of the synthesized compound, ensuring it aligns with the expected chemical formula. EDS mapping can also be utilized to show the distribution of these elements across the surface of the sample. researchgate.net

Table 1: Example Elemental Composition from EDS Analysis

ElementWeight %Atomic %
Oxygen (O)45.060.0
Phosphorus (P)18.012.5
Zinc (Zn)37.027.5

Note: The values are representative and can vary based on the specific hydrate (B1144303) form and purity of the sample.

Thermal Analysis Techniques

Thermal analysis techniques are fundamental in understanding the behavior of this compound upon heating. They provide critical data on the material's thermal stability, decomposition pathways, and the nature of dehydration and condensation reactions.

Thermogravimetric Analysis (TGA/TG-DSC) for Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For hydrated forms of zinc phosphate, such as hopeite (Zn₃(PO₄)₂·4H₂O), TGA is essential for elucidating its thermal decomposition.

The TGA curve for hopeite typically shows a multi-step weight loss process corresponding to the removal of water of crystallization. For instance, studies on zinc-manganese phosphate tetrahydrates show that the four water molecules are removed in two distinct stages. The initial weight loss corresponds to the removal of two water molecules to form a dihydrate, followed by the loss of the remaining two water molecules at a higher temperature to yield the anhydrous form. The specific temperatures at which these dehydration events occur provide information about the thermal stability of the hydrate.

Investigation of Dehydration and Condensation Reactions

The thermal treatment of this compound involves a sequence of dehydration and condensation reactions. TGA studies show that the dehydration of Zn₃(PO₄)₂·4H₂O can occur in three stages between 300 K and 800 K. mdpi.com The initial mass loss below 150°C is typically due to the evaporation of absorbed surface water. mdpi.com The subsequent, more significant weight loss stages at higher temperatures correspond to the removal of the crystal water. mdpi.com

For example, the dehydration process can be summarized as follows:

Step 1: Loss of loosely bound water molecules at lower temperatures (e.g., 105-190°C), forming an intermediate dihydrate. researchgate.net

Step 2: Removal of the remaining, more tightly bound water molecules at higher temperatures (e.g., above 190°C) to form anhydrous γ-Zn₃(PO₄)₂. researchgate.net

At even higher temperatures, a condensation reaction can occur. In this process, the orthophosphate units (PO₄³⁻) of the anhydrous zinc phosphate can condense to form zinc pyrophosphate (Zn₂P₂O₇). This transformation represents a significant structural change in the material.

Table 2: Representative Dehydration Stages from TGA

Temperature Range (°C)Weight Loss (%)ProcessProduct
110 - 170~10DehydrationZn₃(PO₄)₂·2H₂O
170 - 400~4DehydrationAnhydrous Zn₃(PO₄)₂
> 400-CondensationZn₂P₂O₇

Note: Temperature ranges and weight loss percentages are approximate and depend on factors like heating rate and sample preparation.

Other Complementary Characterization Methods

Beyond the primary methods discussed, other techniques provide valuable, complementary information about the structure and chemical nature of this compound.

X-ray Diffraction (XRD): This is a cornerstone technique for identifying the crystalline phases present in a sample. austinpublishinggroup.com XRD patterns are unique to each crystalline material, acting as a "fingerprint." It is used to confirm the formation of specific zinc phosphate phases like hopeite or phosphophyllite and to determine crystallite size and lattice parameters. researchgate.netaustinpublishinggroup.com The simulated powder XRD pattern can be compared with the experimental one to verify the crystal structure. researchgate.net

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the chemical bonds within the compound. scirp.orgnih.gov The spectra for this compound show characteristic absorption bands corresponding to the stretching and bending vibrations of the phosphate (PO₄³⁻) and hydroxyl (OH⁻) groups. researchgate.netresearchgate.net These techniques are particularly useful for monitoring the dehydration process, as the bands associated with water molecules will diminish upon heating. They can also detect the formation of P-O-P bonds, indicating the condensation into pyrophosphates. researchgate.net

X-ray Fluorescence (XRF) for Bulk Elemental Composition

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. In the context of this compound (ZnHPO₄) and related materials, XRF is employed to identify and quantify the constituent elements. The technique can confirm the presence of zinc (Zn), phosphorus (P), and oxygen (O), which form the basis of the compound.

In broader applications, such as the analysis of municipal solid waste incineration (MSWI) fly ash, XRF has been utilized to detect the elemental makeup, where zinc was found to be present at a concentration of 0.742%. doi.org The analysis of such complex matrices can also identify the mineral phases, including forms like this compound hydrate ((ZnHPO₄)₂·3H₂O). doi.org

Furthermore, related energy-dispersive X-ray analysis (EDAX or EDX) techniques, which operate on similar principles, are frequently used to confirm the incorporation of dopants into the this compound crystal lattice. science.govscience.govresearchgate.net For instance, EDAX has been successfully used to verify the presence of cobalt (Co²⁺) and cadmium (Cd²⁺) dopants within co-doped this compound (ZnHP) single crystals. science.govscience.govresearchgate.net This confirms the successful synthesis of doped materials and provides quantitative data on the concentration of the dopant elements within the bulk crystal structure.

UV-Vis Spectroscopy for Optical Absorption Properties

UV-Vis (Ultraviolet-Visible) spectroscopy is a crucial technique for investigating the optical absorption properties of this compound. The analysis is typically conducted over a wavelength range of 190-900 nm to characterize the material's response to UV and visible light. inoe.roinoe.rojournal-aquaticscience.com

Pure this compound crystals are colorless, a characteristic that corresponds to nearly zero absorption of light throughout the entire visible region of the electromagnetic spectrum. inoe.ro The primary absorption occurs in the ultraviolet (UV) region. This high transparency in the visible range is a desirable property for materials intended for use in various optical and optoelectronic applications. inoe.roinoe.ro

A key parameter derived from UV-Vis spectra is the UV cutoff wavelength, which marks the boundary between high absorbance in the UV region and high transmittance in the visible region. For pure this compound (ZnHPO₄) crystals, the UV cutoff wavelength has been reported to be 236 nm. inoe.ro Doping the crystal structure with other ions can slightly alter this property; for instance, cadmium-doped ZnHPO₄ exhibits a cutoff wavelength of 235 nm. inoe.ro

The optical band gap energy (Eg) of the material can be calculated from the absorption data using the formula Eg = 1240/λ, where λ is the cutoff wavelength in nanometers. journal-aquaticscience.com This value represents the energy required to excite an electron from the valence band to the conduction band and is fundamental to understanding the electronic and optical behavior of the material.

Table 1: Optical Properties of this compound and Doped Variants

Material UV Cutoff Wavelength (nm) Absorption Region Transparency Region
Pure this compound (ZnHPO₄) 236 inoe.ro Ultraviolet Visible & Near-Infrared inoe.ro
Cadmium-doped ZnHPO₄ 235 inoe.ro Ultraviolet Visible & Near-Infrared inoe.ro

Table 2: Compound Names Mentioned in the Article

Compound Name Chemical Formula
This compound ZnHPO₄
This compound hydrate (ZnHPO₄)₂·3H₂O
Zinc Zn
Phosphorus P
Oxygen O
Cobalt Co
Cadmium Cd

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Modeling for Structural and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is extensively applied to predict the properties of molecules and materials, including zinc hydrogen phosphate (B84403) and related compounds. DFT calculations are based on the principle that the energy of a system can be determined from its electron density.

Theoretical studies on systems containing zinc and phosphate groups, such as zinc and aluminum layered double hydroxides intercalated with hydrogen phosphate anions ([Zn-Al-HPO4]), have utilized DFT methods like B3LYP with the 6-311G basis set to optimize structures. issr-journals.org These calculations help determine the structure of the hydrogen phosphate anion (HPO₄²⁻) both in a free state and when intercalated within the layered structure. issr-journals.org

Once the optimized geometry is obtained, vibrational frequencies can be calculated. These theoretical frequencies correspond to the modes of molecular vibration (stretching, bending, etc.) and can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computational model. issr-journals.orgresearchgate.netukm.my For instance, DFT calculations on various zinc-oxygen clusters have been used to determine their vibrational frequencies, which are then compared to experimental Raman spectra to identify the specific clusters present in a material. researchgate.netukm.my

Table 1: Calculated Vibrational Frequencies for ZnO Clusters

ClusterSymmetryCalculated Bond Length (Å)Calculated Vibrational Frequencies (cm⁻¹)
ZnO-1.867490.5
ZnO₂ (linear)-1.82188.5, 629.6
ZnO₄Td1.92394.4, 440.4

This table presents data from DFT calculations on simple zinc-oxygen clusters, which serve as models for understanding the vibrational properties of the Zn-O bonds in more complex structures like zinc hydrogen phosphate. Data sourced from ukm.my.

DFT is a crucial tool for calculating the precise distances between atoms (interatomic) and between layers in crystalline structures (interlayer). In studies of layered materials like [Zn-Al-HPO4], DFT calculations have been performed to determine these distances, providing insights into how the hydrogen phosphate anion is positioned within the layered double hydroxide (B78521) structure. issr-journals.org These theoretical calculations help to test hypotheses, such as whether the anion is bonded directly to the zinc atoms or held in place by hydrogen bonds with water molecules. issr-journals.org The results of such studies have established that the HPO₄²⁻ anion is intercalated between the layers through hydrogen bonding with water molecules. issr-journals.org

The force constant of a chemical bond is a measure of its stiffness or strength. DFT calculations can be used to determine the force constants for specific bonds, such as the zinc-oxygen (Zn-O) bond. issr-journals.org This parameter is derived from the second derivative of the energy with respect to the atomic coordinates and is related to the vibrational frequency of the bond. researchgate.net By calculating the force constant of the Zn-O bond in different chemical environments, researchers can gain a deeper understanding of the bonding nature and stability of the compound. issr-journals.org For example, these calculations were used in the study of [Zn-Al-HPO4] to help elucidate the bonding mechanism of the intercalated phosphate anion. issr-journals.org

Molecular Electrostatic Potential (MEP) maps are generated from DFT calculations to visualize the charge distribution within a molecule. These maps illustrate regions of positive and negative electrostatic potential, which are crucial for understanding and predicting how a molecule will interact with other species. The negative regions (electron-rich) are susceptible to electrophilic attack, while the positive regions (electron-poor) are prone to nucleophilic attack. thaiscience.info

Frontier Molecular Orbital (HOMO-LUMO) analysis is another key aspect of electronic structure investigation. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the orbitals most involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability. irjweb.com A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive. irjweb.com DFT studies on various zinc complexes and phosphate-containing molecules have used HOMO-LUMO analysis to explain their reactivity and potential for electron transfer. bohrium.comderpharmachemica.com

Table 2: Key Electronic Properties from DFT Calculations

ParameterDescriptionSignificance
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO)Reflects chemical reactivity and stability irjweb.com
Chemical Hardness (η)Calculated as (ELUMO - EHOMO) / 2Measures resistance to change in electron configuration irjweb.com
Chemical Potential (µ)Calculated as (EHOMO + ELUMO) / 2Relates to the escaping tendency of electrons from a system

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and the nature of bonding within a molecule. It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding/antibonding orbitals. joaquinbarroso.com

In the context of zinc compounds, NBO analysis has been used to investigate the interactions between the zinc metal center and its ligands. longdom.org For example, in studies of hydrated zinc complexes, NBO analysis quantifies the charge transfer from the water ligands to the zinc ion and evaluates the strength of the interaction between the lone pairs of the oxygen atoms and the orbitals of the zinc ion. longdom.org This analysis provides a detailed picture of the dative bonding and intermolecular forces that stabilize the complex structure. researchgate.net

Mechanistic Insights from Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on DFT, are instrumental in elucidating the mechanisms of chemical reactions. These methods allow researchers to map out entire reaction pathways, identify intermediate structures, and calculate the energy barriers associated with transition states. rsc.orgresearchgate.net

For reactions involving zinc compounds, such as the hydrolysis of zinc to form zinc oxide and hydrogen, quantum chemical methods have been used to propose detailed reaction mechanisms. researchgate.net For example, calculations can show how a reactant, like a water molecule, first interacts with a zinc atom to form an initial adduct. researchgate.net Subsequently, the calculations can trace the pathway through various transition states, such as a hydrogen migration process, leading to the final products. researchgate.net By comparing the energy barriers of different possible pathways, researchers can predict the dominant reaction mechanism under specific conditions. researchgate.net This predictive power is crucial for designing new synthetic routes and understanding the fundamental chemical transformations of this compound and related materials. rsc.orgnih.govacs.org

Simulation of Doping and Substitution Effects

Computational simulations are instrumental in predicting how the introduction of foreign ions (doping) or the replacement of existing ions (substitution) can modify the properties of zinc phosphate frameworks.

DFT calculations are widely used to determine the preferred sites for ion insertion and substitution in phosphate-based materials. These calculations can predict the structural and electronic changes that occur upon doping. For example, in apatite-based materials, which are structurally related to phosphates, DFT has been used to investigate the effects of substituting Ca²⁺ with Zn²⁺ nih.gov.

Such studies can determine the most stable substitution sites by comparing the formation energies of different configurations. Theoretical calculations have shown that substituting d-block elements like zinc can alter the electronic structure and stability of the phosphate framework nih.gov. In the context of battery materials, DFT is used to calculate the energy barriers for ion diffusion and to identify the most likely diffusion pathways within the crystal structure, which is crucial for understanding the electrochemical performance mdpi.com. Theoretical investigations into zinc ion insertion into phosphate chains have shown that the phosphate chains act as electron donors (nucleophilic) while the zinc ion is an electron acceptor (electrophilic), with electron transfer occurring from the chains to the zinc ion bohrium.com.

The energetic favorability of different doping configurations can be systematically evaluated using computational methods. By calculating the formation energies of various doped structures, it is possible to predict which dopants are most likely to be incorporated into the zinc phosphate lattice and at which sites.

For instance, DFT calculations can be used to compare the formation energies of substituting zinc with other divalent cations (e.g., Mg²⁺, Sr²⁺) or replacing phosphate groups with other anions (e.g., arsenate, vanadate) nih.gov. These calculations have revealed that substitutions with elements like zinc in apatite structures can decrease the material's stability due to weaker ionic interactions nih.gov. In the field of cathode materials for sodium-ion batteries, DFT calculations have shown that doping with certain transition metals can reduce the energy barrier for ion diffusion, thereby improving the material's conductivity mdpi.com.

Table 2: Representative DFT-Calculated Formation Energies for Doping in a Hypothetical Zinc Phosphate Framework (Note: This table is illustrative, demonstrating the type of data generated from such computational studies.)

Dopant IonSubstitution SiteFormation Energy (eV)Predicted Stability
Mg²⁺Zn²⁺-0.5Favorable
Sr²⁺Zn²⁺-0.2Moderately Favorable
Fe²⁺Zn²⁺+0.1Less Favorable
Al³⁺Zn²⁺ (with charge compensation)+1.2Unfavorable
Si⁴⁺P⁵⁺ (with charge compensation)+0.8Unfavorable

Mechanistic Investigations of Chemical Reactivity and Transformations

Thermal Decomposition Mechanisms and Condensed Phosphate (B84403) Formation

The thermal behavior of zinc hydrogen phosphate is characterized by a series of transformations that lead to the formation of more condensed phosphate structures. These changes are primarily driven by temperature-induced dehydration and condensation reactions.

Formation of Pyrophosphates and Other Condensed Phosphates upon Heating

When subjected to heating, this compound undergoes thermal decomposition to form zinc pyrophosphate. wikipedia.orgjournal-aquaticscience.com The thermal transformation of hydrated this compound (ZnHPO₄·2H₂O) ultimately results in the formation of zinc pyrophosphate (Zn₂P₂O₇) as the stable end product. journal-aquaticscience.com This conversion is a key step in the thermal analysis of the compound. journal-aquaticscience.com Similarly, monoalkyl phosphate-based zinc complexes are also known to yield zinc pyrophosphate upon thermal decomposition. rsc.org The process involves the condensation of hydrogen phosphate units. Upon heating to high temperatures, such as 800 °C, zinc alkyl phosphates convert to a ceramic zinc phosphate material, identified as zinc pyrophosphate. rsc.org The presence of the pyrophosphate is confirmed by characteristic absorption bands in infrared and Raman spectra, corresponding to P-O-P bonds. rsc.org

Dehydration and Deamination Reactions

The thermal decomposition of hydrated this compound is initiated by dehydration. For this compound dihydrate (ZnHPO₄·2H₂O), the process occurs in distinct stages. The initial stage involves the loss of water molecules to form the anhydrous compound. journal-aquaticscience.com Studies on the thermal decomposition of ZnHPO₄·2H₂O show that the first step, occurring between 76°C and 210°C, corresponds to the loss of water of hydration, rendering the crystal anhydrous. journal-aquaticscience.com This is followed by a second decomposition stage at higher temperatures (211°C to 365°C), where the anhydrous this compound converts into zinc pyrophosphate. journal-aquaticscience.com This second step is also a form of dehydration, where water is eliminated from two hydrogen phosphate units to form the P-O-P linkage of the pyrophosphate.

While deamination is a critical reaction in the thermal decomposition of related compounds like zinc ammonium (B1175870) phosphate (ZnNH₄PO₄), where ammonia (B1221849) and water are eliminated to form zinc pyrophosphate, it is not a primary reaction for this compound itself, which lacks the ammonium group. wikipedia.org

The following table summarizes the thermal decomposition stages for this compound Dihydrate.

Decomposition StageTemperature Range (°C)ProcessProduct
Stage 176 - 210DehydrationAnhydrous this compound (ZnHPO₄)
Stage 2211 - 365Condensation/DehydrationZinc Pyrophosphate (Zn₂P₂O₇)

Data sourced from thermal analysis of ZnHPO₄·2H₂O. journal-aquaticscience.com

Solution-Phase Reactivity and Interconversion

In aqueous solutions, this compound participates in various equilibrium reactions, including neutralization and complex formation.

Neutralization Reactions with Acids and Bases

This demonstrates the fundamental acid-base chemistry involved. In solution, the hydrogen phosphate ion (HPO₄²⁻) is amphoteric, meaning it can act as a weak acid by donating its proton or as a base by accepting one. Neutralization reactions involve the reaction of an acid and a base to form a salt and water. opentextbc.ca In the context of zinc phosphate conversion coatings, the process is initiated by the consumption of acid at the metal surface. wikipedia.org This local decrease in acidity, or rise in pH, shifts the equilibrium from soluble primary phosphates (like zinc dihydrogen phosphate) to insoluble tertiary phosphates, which then precipitate onto the surface. wikipedia.orgpeacta.org

Complex Formation with Organic Ligands and Metal Ions

Zinc ions are known to form complexes with a wide variety of ligands. distantreader.org The hydrogen phosphate ion is a strong inorganic anion for coordinating with zinc. nih.gov In solution, zinc ions can coordinate with various organic and inorganic ligands, and the formation of these complexes is influenced by factors such as pH and ligand charge. nih.govunipd.it

Zinc(II) complexes can be synthesized with various bifunctional organic derivatives, including those containing carboxylate, amino, and salicylaldimine groups. nih.gov For instance, zinc(II) can form mixed-ligand complexes with ligands like N-(2,6-dimethylphenyl)oxamate and 1,10-phenanthroline. distantreader.org Phosphate itself can act as a ligand in transition metal complexes, binding to metal ions through one or more of its oxygen atoms in either a chelating or bridging fashion. wikipedia.org The ability of zinc to form stable complexes is fundamental to its role in biological systems and in industrial applications where the sequestration or controlled delivery of zinc ions is required. distantreader.orgnih.gov

Mechanistic Studies of Conversion Coating Formation

Zinc phosphate conversion coatings are crystalline layers formed on metal substrates through a chemical reaction with a phosphating solution. google.com The mechanism is an electrochemical process involving the controlled dissolution of the metal surface and subsequent precipitation of insoluble phosphate salts. peacta.orgresearchgate.net

The primary steps in the formation of a zinc phosphate coating on a steel surface are as follows:

Metal Dissolution (Pickling): The process begins with the immersion of the metal part in an acidic phosphating solution containing zinc dihydrogen phosphate, phosphoric acid, and accelerators. wikipedia.orgmdpi.com The phosphoric acid attacks the metal surface (e.g., iron), causing it to dissolve and release metal ions (Fe²⁺) and electrons, while hydrogen ions are consumed. peacta.orgresearchgate.net

Anodic reaction: Fe → Fe²⁺ + 2e⁻

Cathodic reaction: 2H⁺ + 2e⁻ → H₂

Local pH Increase: The consumption of hydrogen ions at the micro-cathodic sites on the metal surface leads to a rapid increase in the pH in the thin layer of solution immediately adjacent to the surface. wikipedia.orggoogle.com

Precipitation of Phosphates: This localized increase in pH disrupts the solubility equilibrium of the phosphating bath. google.com Soluble zinc dihydrogen phosphate (Zn(H₂PO₄)₂) is converted into insoluble tertiary zinc phosphate (Hopeite, Zn₃(PO₄)₂·4H₂O) and zinc-iron phosphate (Phosphophyllite, Zn₂Fe(PO₄)₂·4H₂O), which precipitate onto the metal surface to form the crystalline coating. peacta.orgresearchgate.net

3Zn²⁺ + 2H₂PO₄⁻ + 4H₂O → Zn₃(PO₄)₂·4H₂O + 4H⁺

2Zn²⁺ + Fe²⁺ + 2H₂PO₄⁻ + 4H₂O → Zn₂Fe(PO₄)₂·4H₂O + 4H⁺

Accelerators, such as nitrates or nitrites, are often added to the bath to speed up the reaction. peacta.orgmdpi.com They function by consuming the hydrogen gas formed at the cathodic sites, which prevents the formation of bubbles that could block the surface and allows the coating process to proceed more efficiently. mdpi.com The final coating consists of a dense, crystalline layer of hopeite and phosphophyllite that enhances corrosion resistance and paint adhesion. researchgate.netfinishingandcoating.com

Hydrogen Evolution and Phosphate Crystal Precipitation Mechanisms

The formation of a zinc phosphate conversion coating is an electrochemical process initiated by the interaction between the metal substrate and the acidic phosphating solution. The mechanism involves micro-anodic and micro-cathodic reactions on the metal surface. The primary reactions involve the dissolution of the metal at micro-anodes and the evolution of hydrogen at micro-cathodes.

The process begins with a pickling reaction where the metal, such as iron, dissolves into the acidic solution. This is followed by the cathodic reaction, which is the reduction of hydrogen ions from the phosphoric acid, leading to the evolution of hydrogen gas. google.comhereon.de This consumption of hydrogen ions at the metal-solution interface causes a significant increase in the local pH.

This localized pH increase is the critical step for the precipitation of insoluble phosphate crystals. As the pH rises, the solubility of zinc phosphate decreases, leading to its precipitation onto the metal surface. The phosphating process can be summarized in a series of steps:

Metal Dissolution and Hydrogen Evolution : The substrate metal dissolves, and hydrogen gas is evolved, leading to an increase in pH at the interface. hereon.de

Nuclei Formation : The localized increase in pH causes the precipitation of initial phosphate nuclei, such as magnesium phosphate or iron phosphate, depending on the substrate and bath composition. hereon.deresearchgate.net

Crystal Growth : These nuclei then act as sites for the growth of zinc phosphate crystals, such as hopeite. hereon.deresearchgate.net The deposition is a result of the interfacial reactions between the metal surface and the phosphating solution. mdpi.com

Table 1: Key Stages in Zinc Phosphate Coating Formation

Stage Description Key Chemical Events

| 1. Interfacial Reaction | Initial attack of the acidic solution on the metal substrate. | Fe → Fe²⁺ + 2e⁻ (Anodic) 2H⁺ + 2e⁻ → H₂ (Cathodic) | | 2. pH Increase | Consumption of H⁺ ions at the cathodic sites. | Localized increase in pH near the metal surface. | | 3. Precipitation | Supersaturation of the solution near the interface with metal and phosphate ions. | Zn²⁺, HPO₄²⁻ → Precipitation of insoluble zinc phosphate crystals. | | 4. Crystal Growth | Continued precipitation builds a crystalline layer on the substrate. | Formation of a continuous, protective phosphate coating. |

Influence of Substrate Microstructure on Coating Development

The microstructure and composition of the metal substrate play a crucial role in the development, morphology, and properties of the zinc phosphate coating. researchgate.net Different substrates or even different phases within the same substrate can exhibit varying reactivity with the phosphating solution, leading to non-uniform coating formation.

Research shows that substrate performance significantly affects the crystal microstructure, thickness, and bonding strength of the coating. nih.gov For instance, when comparing coatings on a titanium alloy (TA) and a zinc alloy (ZA), the coating on the ZA substrate showed higher bonding strength. This is because the ZA substrate actively participates in the coating growth through self-corrosion, creating a chemical bond with the coating. In contrast, the coating on the less reactive TA substrate relies primarily on the deposition of crystals from the solution. nih.gov

On iron-based substrates, microstructural differences between pearlitic steel and ferritic iron impact the coating mechanism. Pearlitic steel exhibits higher corrosion rates in the phosphating solution compared to pure iron, leading to a greater accumulation of iron phosphate particles. researchgate.net These particles can influence the subsequent nucleation and growth of zinc phosphate crystals. The presence of different phases, grain boundaries, and inclusions like manganese sulfide (B99878) (MnS) can act as preferential sites for either anodic dissolution or cathodic hydrogen evolution, thus influencing the distribution and morphology of the phosphate crystals. researchgate.net The surface roughness of the substrate also has an impact; a reduction in surface roughness can help in producing a more uniform zinc phosphate coating. mdpi.com

Table 2: Substrate Effects on Zinc Phosphate Coating Properties

Substrate Property Influence on Coating Research Finding
Reactivity Affects bonding mechanism and strength. A reactive zinc alloy substrate participates in coating growth, increasing bonding strength to 22.78 ± 3.81 MPa compared to 15.98 ± 2.74 MPa on a less reactive titanium alloy. nih.gov
Microstructure Influences crystal morphology and coating uniformity. Pearlitic steel corrodes faster than ferritic iron, leading to different amounts of iron phosphate particle accumulation, which affects the coating formation. researchgate.net
Composition Determines the types of phosphate phases formed. The presence of iron in the substrate leads to the incorporation of Fe²⁺ ions into the coating, forming phosphophyllite. icm.edu.pl
Surface Roughness Affects coating uniformity. Forging can reduce surface roughness from 23 μm to 9 μm, which helps in producing a more uniform coating. mdpi.com

Formation of Hopeite and Phosphophyllite Phases

Zinc phosphate coatings formed on ferrous substrates are typically composed of two main crystalline phases: hopeite (Zn₃(PO₄)₂·4H₂O) and phosphophyllite (Zn₂Fe(PO₄)₂·4H₂O). researchgate.neticm.edu.pl The relative ratio of these two phases, known as the P-ratio (Phosphophyllite / (Phosphophyllite + Hopeite)), is a critical factor determining the performance of the coating, particularly its corrosion resistance and paint adhesion.

The formation of each phase is dictated by the chemical conditions at the substrate-solution interface.

Hopeite is the primary zinc phosphate phase that precipitates from the chemical reaction between zinc ions (Zn²⁺) and phosphate ions in the solution. researchgate.net Its formation is favored by the increase in interfacial pH resulting from the hydrogen evolution reaction. researchgate.net Hopeite often forms as plate-like or needle-like crystals.

Phosphophyllite is a mixed zinc-iron phosphate that forms when ferrous ions (Fe²⁺), dissolved from the steel substrate during the initial pickling stage, are incorporated into the crystal lattice. icm.edu.plresearchgate.net The presence of iron in the phosphating solution is necessary for the precipitation of phosphophyllite. icm.edu.pl This phase is often desired in coatings for steel as it can offer enhanced corrosion protection.

The mechanism for the formation of these phases on ferrous alloys can be described in stages. First, the reaction between the substrate and phosphoric acid results in ferrous dihydrogen phosphate and hydrogen. icm.edu.pl As hydrogen is released, the pH rises, leading to the precipitation of insoluble zinc phosphate (hopeite). icm.edu.pl Concurrently, reactions between the compounds in the solution can also lead to the precipitation of phosphophyllite. icm.edu.pl Studies using X-ray diffraction (XRD) have confirmed that hopeite and phosphophyllite are the main constituents of zinc phosphate coatings on ferrous materials. researchgate.neticm.edu.pl

Table 3: Characteristics of Hopeite and Phosphophyllite Phases

Phase Chemical Formula Formation Condition Key Constituent Ions
Hopeite Zn₃(PO₄)₂·4H₂O pH increase at the metal-solution interface. Zn²⁺, PO₄³⁻
Phosphophyllite Zn₂Fe(PO₄)₂·4H₂O Presence of dissolved iron from the substrate. Zn²⁺, Fe²⁺, PO₄³⁻

Polymerization and Degradation Kinetics in Composite Systems

Polymerization Processes of Zinc Thiophosphates

Zinc dialkyldithiophosphates (ZDDPs) are known to form protective poly(thio)phosphate films, which are crucial for their function as antiwear additives in lubricants. The formation of these films is a result of complex polymerization and degradation reactions that occur under thermal and mechanical stress. The products from the initial decomposition of ZDDP molecules serve as precursors for the formation of these polymeric films. figshare.com

The polymerization process involves the formation of P-O-P type structures, leading to zinc pyro- and polypyro-thiophosphates. bohrium.com These reactions are essentially condensation processes where dithiophosphate (B1263838) species react with each other. Nucleophilic substitution of one phosphorus species by another is a key step in building these larger poly(thio)phosphate chains. bohrium.com The resulting film is typically an oil-insoluble deposit composed of a mixture of zinc thiophosphates and these polymeric structures. bohrium.com The structure of the alkyl group (R) on the ZDDP molecule influences the decomposition pathway and, consequently, the nature of the precursors available for polymerization. figshare.com

Table 4: Polymerization in Zinc Thiophosphate Systems

Process Description Resulting Products
Precursor Formation Initial decomposition of ZDDP molecules. Dithiophosphoric acids, alkylated sulfur compounds.
Condensation Polymerization Nucleophilic substitution between phosphorus species. P-O-P linkages, formation of longer chains.
Film Formation Precipitation of polymeric species onto the surface. Poly(thio)phosphate films, zinc pyro- and polypyro-thiophosphates. bohrium.com

Unimolecular Decomposition Pathways of Zinc Dialkyldithiophosphate Additives

The antiwear efficacy of Zinc Dialkyldithiophosphate (ZDDP) is intrinsically linked to its thermal decomposition, which generates the chemical species necessary for forming protective surface films. figshare.com The unimolecular decomposition of ZDDP can proceed through several pathways, with the specific route being highly dependent on the structure of the alkyl groups attached to the phosphate.

Quantum chemical studies and experimental analyses have identified two primary intramolecular decomposition mechanisms: figshare.combohrium.com

Alkyl Group Transfer : This pathway involves the migration of an alkyl group from an oxygen atom to a sulfur atom. The rate of this reaction is governed by the ease of nucleophilic substitution at the α-carbon of the alkyl group. This mechanism is predominant for straight-chained primary alkyl ZDDPs. figshare.combohrium.com

Olefin Elimination : This reaction involves the intramolecular elimination of an olefin (alkene) from the ZDDP molecule. This pathway is favored when the alkyl group structure allows for it, particularly for secondary and branched primary alkyl ZDDPs. figshare.com The elimination process leads to the formation of phosphorus acids, which are key precursors to the antiwear film. bohrium.com

The nature of the substituent on the ZDDP molecule significantly affects the thermodynamics and kinetics of these reactions. figshare.com For example, secondary alkyl groups facilitate olefin elimination, while increasing steric hindrance can inhibit the alkyl group transfer pathway. bohrium.com These decomposition reactions produce a complex mixture of chemical species that ultimately react to form the protective poly(thio)phosphate films. figshare.com

Table 5: Decomposition Pathways of ZDDP

Decomposition Pathway Predominant Alkyl Group Structure Key Reaction Primary Products
Alkyl Group Transfer Straight-chained primary alkyls Intramolecular migration of R group from O to S. S-alkylated thiophosphate species.
Olefin Elimination Secondary and branched primary alkyls Intramolecular elimination of an alkene. Olefins, dithiophosphoric acids. bohrium.com

Research Applications in Materials Science and Environmental Chemistry

Development of Advanced Materials

Zinc hydrogen phosphate (B84403) serves as a versatile precursor in the synthesis of various zinc and phosphate compounds through several chemical pathways. A common method involves the reaction of zinc salts with phosphate sources under controlled conditions. For instance, zinc phosphate nanomaterials can be synthesized from precursors like zinc nitrate and diammonium phosphate. ipme.ru Another established laboratory and industrial synthesis route is the reaction of zinc oxide with phosphoric acid. sciencemadness.org The specific conditions of the synthesis, such as pH, temperature, and the presence of other agents, can be adjusted to control the morphology and crystal structure of the final product.

Different synthesis techniques utilize zinc hydrogen phosphate chemistry to produce specific zinc phosphate products. Conventional precipitation methods involve reacting aqueous solutions of zinc chloride and potassium dihydrogen phosphate. austinpublishinggroup.com Sonochemical methods, which use ultrasonic irradiation, have been shown to be more energy-efficient, significantly reducing reaction times and yielding materials with higher crystallinity compared to conventional precipitation. austinpublishinggroup.com Additionally, hydrated this compound, specifically Zn3(HPO4)3·3H2O, can be produced by mechanically mixing zinc oxide and phosphoric acid. google.com

The versatility of this compound as a precursor is evident in the variety of compounds that can be derived from it. For example, nanocrystalline zinc phosphate tetrahydrate can be formed in a three-stage process involving the initial synthesis from diammonium phosphate and zinc nitrate, followed by low-temperature calcination and subsequent hydration. ipme.ru This tetrahydrate can then be dehydrated to form anhydrous zinc phosphate (Zn3(PO4)2). ipme.ruresearchgate.net

Table 1: Synthesis Methods for Zinc Phosphate Compounds

Method Zinc Precursor Phosphate Precursor Key Conditions Resulting Compound
Conventional Precipitation Zinc chloride Potassium dihydrogen phosphate Constant stirring, drop-wise addition Zinc Phosphate (ZP)
Sonochemical Precipitation Zinc chloride Potassium dihydrogen phosphate Ultrasonic irradiation (22 kHz) Nano-sized Zinc Phosphate (ZP) with higher crystallinity
Mechanical Kneading Zinc oxide Phosphoric acid Room temperature, mechanical mixing Hydrated this compound

The synthesis of nanostructured zinc phosphate materials has garnered significant attention due to their unique properties and wide range of applications in fields such as anti-corrosion coatings, dental cements, and drug delivery. researchgate.netresearchgate.netresearchgate.net Various physical and chemical methods are employed to produce these nanoparticles, with chemical approaches like precipitation being common. researchgate.net

Sonochemical-assisted precipitation is one effective technique for synthesizing nano-sized zinc phosphate powders. austinpublishinggroup.com This method uses precursors like zinc chloride and potassium dihydrogen phosphate and has been demonstrated to produce nanoparticles with an average size of around 110.3 nm, which is significantly smaller than those produced by conventional methods (214.9 nm). austinpublishinggroup.com Furthermore, the sonochemical method enhances the crystallinity of the resulting zinc phosphate by nearly 27% and is more energy-efficient. austinpublishinggroup.com Another approach is the solid-state reaction at room temperature between compounds like Na3PO4·12H2O and ZnSO4·7H2O, which can yield spherical zinc phosphate dihydrate (Zn3(PO4)2·2H2O) nanoparticles with a size range of 40–50 nm. researchgate.net

The morphology of the nanostructures can be controlled through the synthesis method. For example, a novel method involving the single diffusion of zinc ions in gelatin at ambient temperature can produce zinc phosphate nanosheets. researchgate.net This biomineralization-inspired "green synthesis" approach utilizes the electrostatic interactions between the charged groups of gelatin and the diffused ions to guide the crystallization process. researchgate.net The development of such environmentally friendly synthesis methods, sometimes using microorganisms like Aspergillus fumigatus, is a growing area of research aimed at avoiding the hazardous chemicals and high energy consumption associated with some physical and chemical techniques. researchgate.net These nanostructured materials, including nanosheets and nanoparticles, show promise for applications in dye decolorization and as antibacterial agents. researchgate.net

Table 2: Comparison of Zinc Phosphate Nanoparticle Synthesis Methods

Synthesis Method Precursors Average Particle Size Key Feature
Sonochemical Precipitation Zinc chloride, Potassium dihydrogen phosphate 110.3 nm Higher crystallinity, energy-efficient
Conventional Precipitation Zinc chloride, Potassium dihydrogen phosphate 214.9 nm Standard precipitation technique
Solid-State Reaction Na3PO4·12H2O, ZnSO4·7H2O 40-50 nm Room temperature synthesis

Biomimetic mineralization, a process that mimics natural biological pathways to create materials, is a key area of exploration for developing advanced engineered materials, particularly for biomedical applications. nih.gov This approach is often used to synthesize materials that resemble hard tissues like bone and enamel. mdpi.com Zinc phosphate chemistry is integral to the development of biomimetic zinc–carbonate hydroxyapatite, a material designed to mimic the natural hydroxyapatite of enamel and dentin. nih.gov This biomimetic material demonstrates a strong affinity for adhering to these biological tissues. nih.gov

The synthesis process is inspired by the way organisms control crystal growth. In the laboratory, hydrogels such as gelatin can be used as a matrix for the controlled crystallization of zinc phosphate. researchgate.net The diffusion of inorganic salts within these gels is a simple and versatile technique for creating inorganic/organic hybrid nanocomposites. researchgate.net This method leverages electrostatic interactions between the gelatin's charged groups and the diffusing ions to guide the formation of structures like zinc phosphate nanosheets. researchgate.net

The goal of this research is to create materials with enhanced biocompatibility and functionality for applications like bone regeneration and dental repair. researchgate.netnih.gov For example, biomimetic zinc-hydroxyapatite has been shown to effectively occlude dentinal tubules, which can help in reducing dental hypersensitivity. nih.gov The incorporation of ions like zinc into calcium phosphate structures is a strategy to improve the biological performance of materials used for bone regeneration. mdpi.com The study of these processes provides insights into fundamental biomineralization mechanisms and aids in the design of sophisticated bioactive scaffolds for regenerating human mineralized tissues. nih.gov

Catalysis Research and Bio-inspired Systems

Zinc phosphate compounds are investigated for their utility in catalysis, serving as either catalysts or catalyst supports. Porous zinc phosphate frameworks, in particular, show potential for applications in catalysis and separation. The surface of this compound possesses both Brønsted (P–OH) and Lewis acid (Zn²⁺) sites, which are critical for its catalytic activity.

One example of its application is in the Knoevenagel condensation reaction of benzaldehyde and ethyl cyanoacetate, where a two-dimensional zinc phosphite-phosphate material has been used as a base catalytic support, achieving a 59% yield. tandfonline.com In another significant application, HZSM-5 zeolite modified with zinc and phosphorus species exhibits excellent selectivity towards benzene, toluene, and xylenes (BTX) in the methanol-to-aromatics (MTA) reaction. In this system, isolated zinc phosphate groups are anchored within the zeolite's channel network. These groups create strong Lewis acidic centers and optimize the surface acidity, which enhances the hydrogen-transfer pathway crucial for high BTX selectivity while suppressing the formation of heavier aromatic compounds.

The stability and activity of these catalysts can be influenced by the presence of phosphate. Adding phosphorus to Zn/HZSM-5 catalysts has been reported to promote their activity and stability in light alkane aromatization by reducing the loss of zinc. The development of materials like zinc zirconium phosphate nanoparticles also points to their potential use as catalysts and catalyst supports. oiccpress.com

The hydrolytic cleavage of phosphate esters is a fundamental biochemical reaction catalyzed by enzymes called phosphoesterases, many of which feature a dizinc(II) active site. nih.govnih.gov To understand the mechanisms that lead to the significant rate accelerations observed in these enzymes, researchers design and study low-molecular-weight synthetic mimics of these dizinc(II) sites. nih.govnih.gov These biomimetic complexes serve as valuable models to gain a molecular-level understanding of the enzymatic mechanism and to develop effective artificial catalysts. nih.gov

The catalytic activity of these mimics is often attributed to double Lewis acid activation, where both zinc ions coordinate to the phosphate ester, facilitating hydrolysis. nih.gov Dinuclear zinc(II) complexes have shown enhanced catalytic activity compared to their mononuclear counterparts. nih.gov The design of these mimics often involves ligands that can bridge the two zinc ions, creating a structure analogous to the active site of enzymes like alkaline phosphatase.

Studies on these model systems have provided significant insights. For instance, the pH at which the reaction occurs is crucial, as it affects the protonation state of the catalyst. nih.gov It has been shown that while the optimal catalytic activity for some mimics is observed at high pH, the active form of the catalyst is the protonated, water-bound species that recognizes the ionized substrate. nih.gov These investigations into dizinc(II) phosphoesterase mimics highlight both the power and the limitations of using model systems to unravel the complexities of enzymatic catalysis. nih.govnih.gov

Table 3: Mentioned Chemical Compounds

Compound Name Chemical Formula
This compound ZnHPO4
Zinc phosphate Zn3(PO4)2
Zinc nitrate Zn(NO3)2
Diammonium phosphate (NH4)2HPO4
Zinc oxide ZnO
Phosphoric acid H3PO4
Zinc chloride ZnCl2
Potassium dihydrogen phosphate KH2PO4
Citric acid C6H8O7
Zinc phosphate tetrahydrate Zn3(PO4)2·4H2O
Anhydrous zinc phosphate Zn3(PO4)2
Hydrated this compound Zn3(HPO4)3·3H2O
Sodium phosphate Na3PO4
Zinc sulfate ZnSO4
Zinc phosphate dihydrate Zn3(PO4)2·2H2O
Hydroxyapatite Ca5(PO4)3(OH)
Zinc–carbonate hydroxyapatite Not specified
Benzaldehyde C7H6O
Ethyl cyanoacetate C5H7NO2
Benzene C6H6
Toluene C7H8
Xylenes C8H10

Role in Organophosphorus Hydrolase Assembly in Metal-Organic Frameworks

This compound plays a crucial role in the development of advanced materials, particularly in the assembly of Metal-Organic Frameworks (MOFs) designed to mimic enzymatic functions. MOFs are crystalline materials with a porous structure, making them ideal hosts for catalytic applications. In the context of organophosphorus hydrolase (OPH) mimics, zinc-based MOFs are of particular interest. OPH is an enzyme capable of degrading toxic organophosphorus compounds, such as nerve agents and pesticides.

The assembly of a functional OPH active site within a MOF involves the strategic combination of zinc ions and specific organic ligands. Researchers have successfully engineered the second coordination sphere within zinc-based MOFs to create an artificial hydrolase. nih.gov This involves using zinc ions to provide the primary active metal site, while carefully chosen organic ligands create a microenvironment that facilitates the hydrolytic process. nih.gov For instance, zinc azolate frameworks have been synthesized where amino acids with hydroxyl groups are anchored near the zinc center. nih.gov This arrangement allows for hydrogen bonding interactions that significantly enhance the catalytic activity, demonstrating an 11-fold higher hydrolytic activity compared to the Lewis acidic zinc ions alone. nih.gov The in-situ assembly of these components creates a confined reaction space within the MOF's pores that stabilizes the transition state of the hydrolysis reaction, mimicking the function of a natural enzyme. nih.gov

Environmental Remediation Methodologies

This compound and related zinc compounds are instrumental in various environmental remediation strategies, particularly for treating contaminated water and soil.

Adsorption Mechanisms for Heavy Metal Removal from Aqueous Systems

Zinc phosphate-based materials are effective adsorbents for removing toxic heavy metal ions from wastewater. The removal process is governed by several mechanisms, including surface adsorption, ion exchange, complexation, and precipitation. researchgate.netmdpi.com The high surface area and specific functional groups on materials like zinc oxide/phosphate modified biochar composites enhance their adsorption properties. researchgate.net

The effectiveness of adsorption is often pH-dependent. At lower pH, the surface of the adsorbent can become protonated, creating electrostatic repulsion with positively charged metal cations. acs.org As the pH increases towards neutrality, the surface becomes more negatively charged, favoring the electrostatic attraction and adsorption of metal cations. acs.org The primary mechanisms for heavy metal immobilization by phosphate-based materials include the formation of new, stable metal-phosphate precipitates and the adsorption of metal ions onto the surface of the phosphate compounds. researchgate.net

Table 1: Maximum Adsorption Capacities (qₘ) of Various Adsorbents for Heavy Metals

AdsorbentHeavy Metal IonMaximum Adsorption Capacity (mg/g)Reference
LaFeO₃/biochar compositePb²⁺606 researchgate.net
LaFeO₃/biochar compositeCd²⁺391 researchgate.net
LaFeO₃/biochar compositeCu²⁺112 researchgate.net
Zinc oxide/phosphate modified gel–biochar (ZMP)Cu²⁺119.42

Phosphate Immobilization and Removal from Contaminated Water and Soils

The overuse of phosphate fertilizers can lead to eutrophication in aquatic ecosystems. Zinc-based compounds have been developed to immobilize and remove excess phosphate from water and soil. Layered zinc hydroxide (B78521) (LZH), for example, has demonstrated a high phosphate adsorption capacity of 135.4 mg/g at a neutral pH. nih.govosti.gov The removal is rapid, with over 50% of phosphate being removed within the first 60 seconds at an initial concentration of 5 mg/L. nih.gov

In soil systems, zinc oxide engineered nanoparticles (ZnO-ENPs) can effectively immobilize inorganic phosphorus (Pi). nih.govmdpi.com When introduced into the soil, ZnO-ENPs dissolve and release Zn²⁺ ions. nih.gov These cations then form stable complexes and precipitates with various phosphate species (H₂PO₄⁻, HPO₄²⁻, and PO₄³⁻) present in the soil solution. nih.govmdpi.com Additionally, phosphate ions can be adsorbed directly onto the surface of the nanoparticles through inner-sphere mechanisms, where they replace hydroxyl groups. nih.govmdpi.com This process significantly reduces the desorption and mobility of phosphorus, preventing it from leaching into nearby water bodies. nih.govmdpi.com Studies have shown that increasing the dose of ZnO-ENPs from 0.2% to 2% can increase Pi adsorption in Ultisol soil by nearly twofold. mdpi.com

Remediation of Mine Waste Soils Contaminated with Heavy Metals

Mine waste soils are often heavily contaminated with toxic metals such as lead (Pb), zinc (Zn), cadmium (Cd), and copper (Cu). Phosphate-induced metal immobilization is a recognized in-situ remediation technique for these sites. nih.govunirioja.esresearchgate.net The application of phosphate-containing materials, such as phosphate rock, effectively reduces the water solubility and bioavailability of these heavy metals. nih.govnih.gov

The primary mechanisms involved are the surface complexation of metal ions onto the phosphate mineral grains and the dissolution of the phosphate amendment, which leads to the precipitation of highly stable, secondary metal-phosphate minerals. nih.govresearchgate.net For example, the application of phosphate-enriched sewage sludge biochar to contaminated soils resulted in significant reductions in bioavailable Cd (65–82%), Zn (40–75%), and Pb (52–88%). mdpi.com The immobilization of Cd and Zn, in this case, is primarily driven by the formation of low-solubility precipitates like Cd₃(PO₄)₂ and Zn₃(PO₄)₂ under the alkaline conditions promoted by the biochar. mdpi.com This process effectively locks the heavy metals into a less mobile and less toxic form, reducing their potential to enter the food chain or leach into groundwater.

Corrosion Inhibition Research and Protective Coatings

Zinc phosphate is widely used as an anti-corrosion pigment in protective coatings for metals, particularly steel. mdpi.com It is considered an environmentally friendly alternative to chromate-based inhibitors. researchgate.net

Passive Corrosion Inhibition Mechanisms through Protective Layer Formation

The primary mechanism of corrosion inhibition by zinc phosphate is the formation of a passive, protective layer on the metal surface. quora.com This process involves several steps. When a coating containing zinc phosphate is exposed to a corrosive medium that permeates to the metal substrate, the zinc phosphate pigment partially dissolves. mdpi.com The released phosphate ions react with the metal surface (e.g., iron or steel) to form a stable, adherent layer of metal phosphates, such as iron phosphate. mdpi.com

This newly formed layer acts as a physical barrier, isolating the metal from the corrosive environment and inhibiting the anodic (metal dissolution) and cathodic (oxygen reduction) processes of corrosion. mdpi.comresearchgate.net Furthermore, zinc phosphate can interact with the binder of the coating, such as carboxyl and hydroxyl groups in an acrylic resin, strengthening the adhesion of the coating to the metal substrate and preventing the lateral spread of corrosion from a defect or scratch. mdpi.com This "self-healing" effect at defects is a key aspect of its protective function. researchgate.net

Table 2: Corrosion Inhibition Efficiency of Zinc Phosphate-Based Systems

SystemCorrosive MediumInhibitor ConcentrationInhibition Efficiency (%)Reference
Zinc phosphate base inhibitor on carbon steelCooling water40 ppm30.262
Zinc coating with BiVO₄/TiO₂ compositesNot specifiedNot specified91.68

Efficacy Evaluation in Various Coating Systems (e.g., Epoxy, Waterborne Acrylic, Powder Coatings)

This compound is utilized as an anti-corrosive pigment in various coating systems, where it enhances the protective properties of the paint film.

Epoxy Coatings : In epoxy-based systems, zinc phosphate has been shown to significantly improve the protective capabilities. sci-hub.ruresearchgate.net Studies indicate that it can form an inhibitive film on the steel surface, composed of iron phosphates (FePO4), iron oxides (Fe2O3, FeO), and a shielding layer of zinc phosphate itself. sci-hub.ruresearchgate.net Research has identified an optimal volume fraction of 30% for zinc phosphate in epoxy coatings to maximize its protective effects. sci-hub.ruresearchgate.net The pigment's effectiveness is attributed to the release of zinc and phosphate ions, which act as corrosion inhibitors at defects in the coating. researchgate.net

Waterborne Acrylic Coatings : The addition of zinc phosphate to waterborne acrylic coatings has been found to enhance corrosion resistance significantly. nih.govmdpi.comnih.gov It works by inhibiting the anodic corrosion process on the metal and improving the wet adhesion of the coating. nih.govmdpi.comnih.gov This improved adhesion helps prevent the lateral spread of corrosive media at the coating/metal interface, thereby slowing down the disbonding of the coating around damaged areas. nih.govmdpi.com Research confirms that zinc phosphate has good compatibility with waterborne acrylic resins. mdpi.com In some advanced applications, zinc phosphate is loaded onto metal-organic frameworks (MOFs) to create composite materials that provide a self-repairing function and durable anticorrosion performance in acrylic coatings. semanticscholar.orgresearchgate.net

Powder Coatings : Zinc phosphate is also a valuable additive in thermosetting powder coatings, including polyester and epoxy types. mdpi.comfinishingandcoating.com Its incorporation improves the anti-corrosive performance by forming a passivation layer. mdpi.comresearchgate.net Studies have shown a synergistic effect when zinc phosphate is used with fillers like barium sulfate (BaSO4). mdpi.comresearchgate.net The optimal dosage can vary depending on the testing method; salt spray tests suggest an optimal concentration of 2%, which can increase the time to failure by 1.5 to 2 times, while electrochemical tests indicate an optimal dosage of up to 8% for some systems. mdpi.comresearchgate.net The crystalline structure of the zinc phosphate coating provides an intricate matrix that enhances the adhesion of the powder coating to the metal substrate. ems-powdercoating.com

Table 1: Efficacy of this compound in Different Coating Systems

Coating System Optimal Concentration Key Research Findings
Epoxy 30% volume fraction sci-hub.ruresearchgate.net Forms an inhibiting film of iron phosphates and oxides; improves overall protection ability. sci-hub.ruresearchgate.net
Waterborne Acrylic 8% weight nih.gov Inhibits anode process of metal corrosion; enhances wet adhesion and slows coating disbonding. nih.govmdpi.comnih.gov
Powder (Polyester/Epoxy) 2% (Salt Spray Test) mdpi.comresearchgate.net Significantly improves anti-corrosive performance; shows synergistic effect with fillers (e.g., BaSO4). mdpi.comresearchgate.net

Role as Antiwear Additives in Lubricants and Tribofilm Formation Mechanisms

While this compound itself is not directly cited as a lubricant additive, the antiwear mechanism of the most widely used additive, Zinc Dialkyldithiophosphate (ZDDP), is fundamentally based on the formation of a zinc phosphate tribofilm. machinerylubrication.comwikipedia.orgnih.gov

Under the high temperature and pressure conditions that occur at the contact points between moving metal surfaces, ZDDP decomposes. nih.govrumanza.com This chemical reaction forms a protective, glassy film known as a tribofilm on the metal surfaces. nih.gov This film, approximately 100 nm thick, is primarily composed of zinc polyphosphate glass. rtsauto.comprecisionlubrication.com

Tribofilm Formation and Structure:

The formation is a mechanochemical process, driven by a combination of temperature and stress (both compressive and shear). nih.govresearchgate.net

The tribofilm initially forms as isolated pads, which then grow and merge to create a continuous, protective layer.

The composition of the film is layered. The outermost layer consists of long-chain zinc polyphosphates, while the layers closer to the metal surface are composed of shorter-chain zinc ortho- and pyrophosphates and may incorporate iron from the substrate. rtsauto.com A thin layer of iron and zinc sulfides can also be present nearest to the metal surface. precisionlubrication.com

This sacrificial tribofilm acts as a physical barrier that prevents direct metal-to-metal contact, thereby reducing adhesive wear and protecting the components. machinerylubrication.comrtsauto.comlubrication.expert

Table 2: Characteristics of ZDDP-Derived Zinc Phosphate Tribofilms

Property Description
Composition Primarily glassy zinc polyphosphate, with zinc/iron ortho- and pyrophosphates near the substrate. rtsauto.com May also contain zinc and iron sulfides. precisionlubrication.com
Formation Mechanism Thermally and stress-activated decomposition of ZDDP at asperity contacts. nih.gov
Typical Thickness ~100 nanometers rtsauto.com
Function Acts as a sacrificial antiwear layer, preventing direct metal-to-metal contact. machinerylubrication.comlubrication.expert

Studies on Coating Adhesion and Disbonding Resistance

Zinc phosphate coatings are well-regarded for their ability to improve the adhesion of subsequent paint or organic layers. peacta.orgwikipedia.org The crystalline nature of the phosphate coating creates a surface with an intricate matrix, which provides a mechanical anchor for the paint, leading to robust adhesion. ems-powdercoating.comirjet.net

Specific studies on coatings formulated with zinc phosphate as a pigment also highlight its role in maintaining adhesion in corrosive environments. Research on waterborne acrylic coatings demonstrated that the addition of zinc phosphate enhances wet adhesion. nih.govmdpi.com This is crucial for preventing coating failure, as it inhibits the ingress and spread of corrosive media along the interface between the coating and the metal substrate. By slowing this lateral diffusion, zinc phosphate effectively reduces the rate of cathodic disbonding, which is a common failure mechanism where the coating lifts or peels away from the substrate around a defect. nih.gov

Electrochemical Research and Potential Applications

The electrochemical properties of zinc and phosphate-containing materials are being explored for applications in energy and catalysis.

Investigation of Electrochemical Performance (e.g., for Hydrogen Evolution)

While direct studies on this compound for the hydrogen evolution reaction (HER) are limited, research on related materials provides insight into the electrochemical potential of zinc- and phosphate-based compounds. The unwanted HER is a known issue in aqueous zinc-metal batteries, where a small percentage of the charge contributes to hydrogen evolution instead of zinc deposition, which can be detrimental to long-term performance. nih.gov

However, in the field of electrocatalysis, researchers are actively designing zinc-containing materials to facilitate HER for hydrogen production. For example, zinc-stabilized tungstate (ZnWO4) ultrathin nanosheets have been reported as an effective electrocatalyst for HER. mdpi.com These materials exhibit high activity due to a large surface area and synergistic effects of the bimetals. mdpi.com Similarly, incorporating zinc into cobalt molybdate (CoMoO4) has been shown to improve HER performance in alkaline media by creating oxygen vacancies and lowering charge-transfer resistance. mdpi.com These studies suggest that the electrochemical properties of zinc can be tuned for catalytic applications, including hydrogen evolution.

Table 3: Electrochemical HER Performance of Related Zinc Compounds

Material Electrolyte Overpotential @ 10 mA cm⁻² Reference
Co₀.₅Zn₀.₅MoO₄ 1.0 M KOH 204 mV mdpi.com
ZnWO₄ nanosheets Not specified 136 mV mdpi.com

Role in Energy Storage and Ion Conduction Systems (implied from functional materials applications)

Phosphate-based materials are gaining significant attention as cathodes in rechargeable aqueous zinc-ion batteries (ZIBs) due to their stable structures, adjustable operating potential, and high theoretical capacity. researchgate.net Research in this area implies a potential role for zinc phosphate-related compounds in future energy storage systems.

Studies have evaluated the energy storage behavior of phosphate cathodes like Li₃V₂(PO₄)₃ and VOPO₄ in zinc-based battery systems. researchgate.netrsc.orgnih.gov These materials demonstrate reversible zinc-ion insertion/extraction. For instance, a Li₃V₂(PO₄)₃ cathode in a hybrid electrolyte delivered a capacity of 128 mAh g⁻¹ and demonstrated stable cycling for 1000 cycles. rsc.orgnih.gov The investigations focus on understanding the complex energy storage mechanisms and preventing the dissolution or decomposition of the cathode material in aqueous electrolytes. researchgate.netrsc.orgnih.gov The high ionic conductivity of aqueous electrolytes used in ZIBs is a key advantage for these systems. This research into phosphate-based materials underscores the potential for developing new functional materials, possibly including derivatives of zinc phosphate, for advanced and sustainable energy storage.

Doping and Modification Studies

Impact of Divalent Transition Metal Ion Doping on Structural Characteristics

The introduction of divalent transition metal ions, such as cobalt (Co²⁺) and cadmium (Cd²⁺), into the crystal lattice of zinc hydrogen phosphate (B84403) induces notable changes in its crystallographic and spectroscopic properties.

The incorporation of cobalt and cadmium ions into the zinc hydrogen phosphate structure leads to distinct alterations that can be observed through various analytical techniques. Spectroscopic analysis, particularly Fourier Transform Infrared (FTIR) spectroscopy, reveals changes in the vibrational modes of the phosphate (PO₄) groups and the water of crystallization within the compound. These shifts in the spectra are indicative of the successful substitution of zinc ions by the dopant ions and the resulting modifications in the local chemical environment.

The doping of this compound with cobalt and cadmium has a profound effect on its crystal structure. The undoped form of this compound, known as hopeite, crystallizes in the orthorhombic system with the space group Pnma. However, the co-doping with Co²⁺ and Cd²⁺ ions has been reported to cause a transition to a monoclinic crystal system with the space group P2₁.

Table 1: Comparison of Crystallographic Data for Undoped and Doped this compound

ParameterUndoped this compound (Hopeite)Cobalt and Cadmium Doped this compound
Crystal SystemOrthorhombicMonoclinic
Space GroupPnmaP2₁
a (Å)10.597Data not available in cited sources
b (Å)18.318Data not available in cited sources
c (Å)5.031Data not available in cited sources
β (°)90Data not available in cited sources

Co-substitution in Related Phosphate Systems

The principle of ionic substitution to modify material properties is also extensively applied to other phosphate-based biomaterials, such as hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂). The co-substitution of different ions into the hydroxyapatite lattice can enhance its biological and mechanical properties.

The simultaneous incorporation of zinc (Zn²⁺) and silicate (SiO₄⁴⁻) ions into the hydroxyapatite structure is a notable example of co-substitution aimed at improving its bioactivity. In this process, Zn²⁺ ions can substitute for calcium (Ca²⁺) ions, while silicate groups can replace phosphate groups. Studies have shown that this co-substitution can be successfully achieved, leading to the formation of a single-phase co-substituted hydroxyapatite.

The co-substitution of zinc and silicate into hydroxyapatite results in significant changes to its structural and bonding characteristics. X-ray diffraction (XRD) analysis often reveals changes in the lattice parameters of the hydroxyapatite unit cell. These changes are a direct consequence of the different ionic radii and bonding characteristics of the substituting ions compared to the original ions in the lattice.

Future Research Directions and Emerging Applications

Exploration of Novel Synthesis Pathways for Advanced Nanostructures

The synthesis method profoundly influences the morphology, crystallinity, and, consequently, the properties of zinc hydrogen phosphate (B84403). Future research will likely focus on developing novel and refined synthesis techniques to create advanced nanostructures with controlled characteristics.

One promising avenue is the use of sonochemical methods . This technique utilizes ultrasonic irradiation to create localized high-temperature and high-pressure zones, which can drive chemical reactions and influence crystal growth. Research has shown that a sonochemically assisted precipitation method can produce zinc phosphate nanoparticles with a higher degree of crystallinity and a smaller particle size compared to conventional precipitation methods. austinpublishinggroup.com For instance, one study reported that the crystal size of zinc phosphate synthesized via an ultrasonic method was approximately 34.9 ± 1.6 nm, with a crystallinity of 45.94 ± 0.6%, which was a significant improvement over the non-ultrasonic method. austinpublishinggroup.com

Another innovative approach involves biosynthesis , leveraging biological systems to direct the formation of inorganic materials. The bacterium Bacillus subtilis has been successfully used to synthesize zinc phosphate nanocrystals, offering a sustainable and energy-efficient route to producing biocompatible nanomaterials with controlled properties. ufn.edu.br This "green" synthesis approach not only provides an environmentally friendly alternative but also opens up possibilities for creating unique nanostructures templated by biological molecules.

Further exploration into hydrothermal and solvothermal methods under various conditions of temperature, pressure, and solvent systems could also yield novel zinc hydrogen phosphate nanostructures. These methods allow for precise control over the crystallization process, potentially leading to the formation of complex architectures such as nanowires, nanorods, and hierarchical assemblies. ust.hkmdpi.comutm.mdresearchgate.net The choice of precursors is also a critical factor, with studies exploring the use of zinc chloride, potassium dihydrogen phosphate, and phosphoric acid with zinc oxide. austinpublishinggroup.comgoogle.com

Synthesis MethodKey AdvantagesResulting Nanostructure Characteristics
Sonochemical Enhanced crystallinity, smaller particle size, energy efficiency. austinpublishinggroup.comNanoparticles with controlled size and improved crystallinity. austinpublishinggroup.com
Biosynthesis (e.g., using Bacillus subtilis) Sustainable, economical, produces biocompatible materials. ufn.edu.brBiocompatible nanocrystals with controlled physicochemical properties. ufn.edu.br
Hydrothermal/Solvothermal Precise control over crystallization, potential for complex architectures. nih.govPolymorphic forms like α- and β-hopeite, potential for nanowires and nanorods. nih.gov
Gel Diffusion Growth of single crystals with high purity and perfection. inoe.roOrthorhombic single crystals with varying morphologies like diamond and X-shapes. inoe.ro

Deeper Mechanistic Understanding of Surface Interactions and Interfacial Phenomena

The performance of this compound in many applications, particularly in coatings and biomedical implants, is dictated by its surface chemistry and interactions at interfaces. A more profound understanding of these phenomena is crucial for optimizing its functionality.

The role of hydrogen bonding is a key area for investigation. The arrangement of hydrogen bonds within the crystal structure of zinc phosphate hydrates, such as hopeite, has been shown to influence their crystallographic properties. nih.govnih.gov Subtle differences in the orientation of water molecules, leading to distinct hydrogen-bonding patterns, can result in significant variations in surface potential and charge. nih.govnih.gov This, in turn, affects the material's chemical reactivity and its interaction with the surrounding environment.

In the context of biomedical applications, the formation of a zinc phosphate layer at the interface between a metallic implant and biological tissue is critical for biocompatibility. nih.gov Studies have indicated that interfacial zinc phosphate can control the biocompatibility of metallic zinc implants by influencing cell adhesion and growth. nih.gov Further research is needed to elucidate the precise mechanisms of how the surface properties of this compound, such as its charge and topography, influence protein adsorption and cellular responses.

Advanced surface characterization techniques, such as atomic force microscopy (AFM), X-ray photoelectron spectroscopy (XPS), and zeta potential measurements, will be instrumental in probing these surface interactions at the nanoscale. nih.govresearchgate.net Understanding these mechanisms will enable the rational design of this compound surfaces with tailored properties for specific applications, from promoting osseointegration in dental implants to enhancing the adhesion of protective coatings. researchgate.netresearchgate.net

Predictive Modeling for Rational Design of this compound-Based Materials

Computational modeling, particularly Density Functional Theory (DFT) , is a powerful tool for predicting the properties of materials and guiding their rational design. researchgate.netdoaj.orgbohrium.comnih.gov In the context of this compound, DFT can be employed to gain insights into its electronic structure, bonding characteristics, and reactivity.

Theoretical studies have already been used to examine the geometry and electronic properties of phosphate chains and their interaction with zinc ions. doaj.orgbohrium.com These calculations can determine parameters such as HOMO-LUMO energies, chemical hardness, and electrophilicity, which are crucial for understanding the reactivity of the material. doaj.orgbohrium.com By modeling the insertion of zinc ions into phosphate structures, researchers can predict the most favorable binding sites and understand the nature of the chemical bonds formed. doaj.orgbohrium.com

Future research in this area could focus on:

Modeling the structure and properties of different polymorphs and hydrates of this compound. This would help in understanding their relative stabilities and predicting their behavior under different conditions.

Simulating the interaction of this compound surfaces with various molecules , such as water, proteins, and corrosive agents. This can provide a molecular-level understanding of biocompatibility and corrosion inhibition mechanisms.

Predicting the effects of doping on the electronic and structural properties of this compound. This can guide the development of new materials with enhanced functionalities.

By combining theoretical predictions with experimental validation, a more efficient and targeted approach to the design of this compound-based materials can be achieved. semanticscholar.org

Modeling TechniqueKey Insights ProvidedPotential Impact on Material Design
Density Functional Theory (DFT) Electronic structure, bonding characteristics, reaction mechanisms, surface reactivity. researchgate.netdoaj.orgbohrium.comRational design of materials with tailored electronic and chemical properties. rsc.orgnih.gov
Molecular Dynamics (MD) Adsorption of molecules on surfaces, diffusion processes, mechanical properties.Optimization of surface coatings and composite materials for enhanced performance.
Quantum Chemistry Calculations Formation and bonding of zinc-amino acid complexes, vibrational spectra. nih.govDesign of biocompatible materials and understanding of biological interactions.

Integration in Multifunctional Composite Materials for Synergistic Effects

The incorporation of this compound into multifunctional composite materials offers a promising strategy for enhancing their performance through synergistic effects. Zinc phosphate is already utilized as an anti-corrosion pigment in coatings. researchgate.netrsc.org Future research will likely explore more sophisticated composite systems where this compound plays multiple roles.

One emerging area is the development of self-healing coatings . By encapsulating this compound within a carrier, such as a metal-organic framework (MOF), it can be released in response to a specific trigger, such as a change in pH, to repair damage and restore the protective properties of the coating. rsc.org For example, a composite material of Mn-MOFs loaded with zinc phosphate has been shown to improve the corrosion inhibition performance of water-based acrylic coatings. rsc.orgresearchgate.net

Furthermore, the combination of this compound with other nanomaterials, such as carbon nanotubes or graphene, could lead to composites with enhanced mechanical, thermal, and electrical properties. rsc.org For instance, the addition of nanoparticles to polymer composites has been shown to improve their mechanical functions and resistance to erosion. rsc.org

The development of such advanced composites requires a deep understanding of the interfacial interactions between this compound and the matrix material. The goal is to achieve a strong interface that allows for efficient load transfer and ensures the long-term stability and performance of the composite.

Sustainable and Green Chemistry Approaches in Synthesis and Application Development

In line with the growing emphasis on environmental sustainability, future research on this compound will increasingly focus on the development of green chemistry approaches for its synthesis and application.

As previously mentioned, biosynthesis using microorganisms like Bacillus subtilis presents a promising eco-friendly route for producing zinc phosphate nanocrystals. ufn.edu.br Another green approach is the use of plant extracts in the synthesis process. Plant extracts contain a variety of biomolecules that can act as reducing and capping agents, facilitating the formation of nanoparticles under mild conditions. nih.govmdpi.com While much of the research in this area has focused on zinc oxide, the principles can be extended to the synthesis of this compound.

In terms of applications, the use of this compound in sustainable agriculture is an area with significant potential. Nanoparticles are being explored as "eustressors" in plants, where low concentrations can stimulate beneficial adaptive responses and enhance resistance to environmental stresses. mdpi.com Zinc is an essential micronutrient for plants, and nano-formulations of zinc-containing compounds could offer a more efficient way to deliver this nutrient.

The development of sustainable practices also extends to the utilization of waste materials. For example, research has been conducted on the synthesis of zinc-ammonium phosphate using galvanic waste sludge as a source of zinc, demonstrating a pathway for resource recovery and waste valorization. mdpi.com

By embracing the principles of green chemistry, the lifecycle of this compound-based materials, from their synthesis to their end-of-life, can be made more environmentally benign.

Q & A

Q. What are the standard synthesis methods for zinc hydrogen phosphate (ZnHPO₄), and how do reaction conditions influence crystallinity?

ZnHPO₄ is typically synthesized via aqueous precipitation by reacting zinc salts (e.g., ZnCl₂ or ZnSO₄) with phosphate sources (e.g., Na₂HPO₄ or H₃PO₄) under controlled pH (4–6) and temperature (60–90°C). Crystallinity depends on aging time, with longer durations (12–24 hrs) yielding higher-order structures. For example, hydrothermal methods at 120°C produce well-defined crystals suitable for catalytic applications .

Q. How do spectroscopic techniques (FTIR, XPS) characterize surface interactions in ZnHPO₄-based materials?

FTIR identifies P–O and Zn–O bonding (950–1100 cm⁻¹ and 400–600 cm⁻¹, respectively), while XPS reveals surface composition and oxidation states (Zn²⁺ at ~1022 eV binding energy). NH₃ adsorption studies show ZnHPO₄ surfaces possess both Brønsted (P–OH) and Lewis acid (Zn²⁺) sites, critical for catalytic applications .

Q. What role does ZnHPO₄ play in anticorrosive coatings, and how is its efficacy validated?

ZnHPO₄ acts as a passive corrosion inhibitor in coatings by forming a protective phosphate layer on metal surfaces. Efficacy is tested via salt spray tests (ASTM B117) and electrochemical impedance spectroscopy (EIS), showing >90% inhibition efficiency at 45% Zn content in epoxy matrices .

Advanced Research Questions

Q. How do synthesis parameters (pH, temperature) create contradictions in ZnHPO₄'s electrochemical performance for hydrogen evolution?

Higher pH (>7) favors Zn(OH)₂ formation, reducing ZnHPO₄ purity and catalytic activity. Conversely, acidic conditions (pH 3–4) enhance H₂ production (e.g., 0.12 mmol/cm²·hr at pH 3.5) but risk electrode dissolution. Optimal balance is achieved at pH 5.5–6.0 with Zn-coated Pt electrodes .

Q. What strategies resolve discrepancies in ZnHPO₄'s thermal stability reported across studies?

Thermogravimetric analysis (TGA) shows weight loss at 200–300°C due to dehydration, but conflicting reports arise from impurity levels (e.g., residual Cl⁻). Purification via recrystallization in deionized water reduces decomposition variability, stabilizing the structure up to 350°C .

Q. Can ZnHPO₄ be functionalized for biomedical applications, and what challenges exist in biocompatibility?

ZnHPO₄ composites with akermanite (Ca₂MgSi₂O₇) nanoparticles (5–15 wt%) improve mechanical strength (compressive strength: 45 MPa vs. 28 MPa pure) and osteoconductivity. Challenges include controlling Zn²⁺ ion release (<2 ppm) to avoid cytotoxicity, achieved via silica encapsulation .

Methodological Guidance

Q. How to optimize ZnHPO₄ for phosphate buffer systems in biological assays?

Prepare 0.01 M ZnHPO₄ buffers at pH 7.4 using stoichiometric NaOH titration. Include 0.05% Tween 20 and 0.5% BSA to stabilize proteins. Validate via ELISA, ensuring <5% signal variation across replicates .

Q. What advanced techniques quantify ZnHPO₄ phase purity and surface morphology?

  • XRD : Match peaks to JCPDS 33-1474 (2θ = 20.1°, 28.6°, 31.2°).
  • SEM-EDX : Confirm Zn/P molar ratio ≈1.0 (±0.05).
  • BET Surface Area : Aim for >15 m²/g for catalytic applications .

Data Contradiction Analysis

Q. Why do EDX analyses of ZnHPO₄ coatings show variable Zn/P ratios, and how to mitigate this?

Inhomogeneous coating deposition (e.g., spray vs. dip methods) causes Zn/P fluctuations (1.1–1.3). Pre-treatment with 5% HNO₃ etching and ultrasonic agitation ensures uniform adhesion, reducing ratio variability to ±0.02 .

Q. How to reconcile conflicting reports on ZnHPO₄'s solubility in aqueous systems?

Solubility (0.12 g/L at 25°C) increases with Cl⁻ ions (up to 0.35 g/L in 0.1 M NaCl). Use ion chromatography to measure anion interference, and model via Pitzer equations for accurate predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.